3-Chloro-4-(trifluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQWEOEEXGRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378744 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-93-9 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. This document consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block in medicinal chemistry.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₃ | [2][3] |
| Molecular Weight | 240.56 g/mol | [2][4][5] |
| Melting Point | 108-110 °C | [6] |
| Boiling Point | 258.9 °C at 760 mmHg | [7][8] |
| Solubility | Soluble in organic solvents; moderately soluble in water. | [1] |
| Appearance | White to off-white crystal powder | [1][7] |
Synthesis and Purification
Experimental Protocol: Representative Synthesis
Reaction: Williamson Ether Synthesis followed by Hydrolysis.
This proposed two-step synthesis involves the reaction of a substituted phenol with a chlorobenzonitrile, followed by hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
4-Chloro-3-cyanophenol
-
Trifluoromethyl iodide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
-
To a solution of 4-chloro-3-cyanophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and bubble trifluoromethyl iodide gas through the solution for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-(trifluoromethoxy)benzonitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 3-chloro-4-(trifluoromethoxy)benzonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a high-purity crystalline solid.
Caption: Representative synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in pharmaceutical research and development. Its utility is highlighted in its application as a reactant in the synthesis of therapeutic compounds.
A notable application is its use in the preparation of muscarinic receptor modulators, as mentioned in patent literature.[9] Muscarinic receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the treatment of psychiatric and neurological conditions.[9]
While detailed biological activity data for this compound itself is not publicly available, its role as a precursor suggests that the trifluoromethoxy and chloro-substituted phenyl moiety is a desirable pharmacophore for incorporation into more complex drug candidates. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug molecules.
Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | C9H6ClF3O3 | CID 58149887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. 158580-93-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
physical and chemical properties of 3-Chloro-4-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data and predictive models.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available for similar compounds, many of the values for the title compound are predicted and await experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 158580-93-9 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₃ | [2] |
| Molecular Weight | 240.56 g/mol | [2] |
| Appearance | Off-white solid (Predicted) | N/A |
| Melting Point | 155.0-164.0 °C (for 3-chloro-4-(trifluoromethyl)benzoic acid) | [3] |
| Boiling Point | Predicted to be high | N/A |
| pKa | Predicted to be acidic | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | N/A |
Table 2: Spectral Data (Predicted and Inferred from Similar Compounds)
| Technique | Predicted/Inferred Data |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at >10 ppm. |
| ¹³C NMR | Aromatic carbons expected between 120-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). |
| Infrared (IR) | Characteristic peaks expected for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-O stretching (~1300 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be expected. Fragmentation may involve the loss of COOH, OCF₃, and Cl. |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound could involve the oxidation of a corresponding toluene derivative.
Workflow for a Potential Synthesis:
Protocol:
-
Oxidation: 3-Chloro-4-(trifluoromethoxy)toluene would be dissolved in a suitable solvent, such as acetic acid or a mixture of acetone and water. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would be added portion-wise while monitoring the reaction temperature. The reaction mixture would be heated to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture would be cooled, and the excess oxidizing agent quenched (e.g., with sodium bisulfite for KMnO₄). The mixture would then be filtered to remove any inorganic precipitates.
-
Acidification and Extraction: The filtrate would be acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product would then be extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer would be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product could be further purified by recrystallization from a suitable solvent system or by column chromatography.
Purity Determination
The purity of the synthesized this compound can be assessed using standard analytical techniques.
Workflow for Purity Analysis:
Protocols:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The absence of impurity peaks would indicate high purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways of this compound. However, the trifluoromethoxy group is a key structural motif in many biologically active compounds, where it often serves to enhance metabolic stability and cell permeability.
Given its structure as a substituted benzoic acid, it could be hypothesized that this compound or its derivatives might be investigated as:
-
Enzyme inhibitors: The carboxylic acid moiety could interact with the active sites of various enzymes.
-
Receptor ligands: The substituted aromatic ring could serve as a scaffold for designing ligands that bind to specific receptors.
Further research, including high-throughput screening and target-based assays, is required to elucidate any potential biological effects and the underlying mechanisms of action.
Conclusion
This compound is a chemical entity with potential applications in drug discovery, largely inferred from the known benefits of the trifluoromethoxy group. This guide has summarized the available, albeit limited, physical and chemical data for this compound and has proposed logical experimental protocols for its synthesis and analysis. A significant gap in knowledge exists regarding its biological activity and mechanism of action, representing an open area for future research and exploration by scientists in the field.
References
3-Chloro-4-(trifluoromethoxy)benzoic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a fluorinated benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its molecular structure, physicochemical properties, and its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).
Core Molecular and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its electronic properties and lipophilicity, making it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented below. It should be noted that while fundamental identifiers are well-established, detailed experimental physical property data is not widely available in public literature.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₃ |
| Molecular Weight | 240.56 g/mol |
| CAS Number | 158580-93-9 |
| Melting Point | Data not available in public domain |
| Boiling Point | Data not available in public domain |
| Solubility | Data not available in public domain |
| pKa | Data not available in public domain |
Molecular Structure
The structure of this compound is defined by a central benzene ring functionalized with a carboxylic acid group, a chlorine atom at position 3, and a trifluoromethoxy group at position 4.
Caption: 2D molecular structure of this compound.
Synthesis and Experimental Protocols
General Synthetic Strategy
The synthesis would likely start from a more readily available substituted benzene derivative, such as 3-chloro-4-hydroxybenzoic acid or a related precursor. The key step would be the introduction of the trifluoromethoxy group.
Hypothetical Experimental Protocol (Illustrative)
-
Starting Material: 3-chloro-4-hydroxybenzoic acid methyl ester. The ester group serves as a protecting group for the carboxylic acid to prevent unwanted side reactions.
-
Trifluoromethoxylation: The protected starting material would be deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide. This intermediate would then be reacted with a trifluoromethylating agent, such as trifluoromethyl triflate (CF₃SO₃CF₃) or a combination of a fluoride source and a C1 electrophile under conditions that favor O-trifluoromethylation. This is often the most challenging step and may require specific catalysts or reaction conditions.
-
Hydrolysis: The resulting methyl 3-chloro-4-(trifluoromethoxy)benzoate would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidic workup (e.g., with HCl), to yield the final product, this compound.
-
Purification: The crude product would be purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired purity for subsequent applications.
Disclaimer: This is a generalized, hypothetical protocol. Actual synthesis would require experimental optimization and safety assessments.
Application in Drug Discovery and Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, which can lead to improved cell permeability and target binding affinity.
A notable application of this compound is in the synthesis of muscarinic receptor modulators. For instance, it has been cited as a reactant in the preparation of M4 muscarinic receptor modulators, which are being investigated for the treatment of psychiatric and neurological conditions such as schizophrenia.[1]
The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the diagram below.
Caption: Workflow for the use of a chemical building block in drug discovery.
References
A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethoxy)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant synthetic pathway.
Solubility Data
The following table summarizes the anticipated and known qualitative solubility, providing a baseline for solvent selection in experimental work.
| Solvent Class | Solvent | Chemical Formula | Anticipated/Reported Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[1] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | |
| Acetone | (CH₃)₂CO | Likely Soluble | |
| Polar Protic | Methanol | CH₃OH | Slightly Soluble[1] |
| Ethanol | C₂H₅OH | Likely Soluble | |
| Ester | Ethyl Acetate | CH₃COOC₂H₅ | Moderately Soluble |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Sparingly Soluble |
| Aromatic | Toluene | C₇H₈ | Sparingly Soluble |
Note: "Likely Soluble," "Moderately Soluble," and "Sparingly Soluble" are estimations based on the expected behavior of similar aromatic carboxylic acids and require experimental verification.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound in various organic solvents at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The agitation should be continuous to facilitate dissolution.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Accurately weigh the filtered saturated solution. Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.
-
Mass Determination: After complete evaporation of the solvent, accurately weigh the evaporating dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL): (Mass of dried solute / Volume of solvent used) x 100
-
Solubility (mol/L): (Mass of dried solute / Molecular weight of solute) / (Volume of solvent used in L)
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Refer to the Safety Data Sheets (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Synthetic Pathway Visualization
The synthesis of this compound and its derivatives often involves multiple steps. The following diagram illustrates a general synthetic workflow for the preparation of a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-benzoic acid, which involves a salt formation step followed by a condensation reaction and finally acidification. This provides a logical representation of the chemical transformations involved in synthesizing such molecules.
Caption: Synthetic workflow for a substituted benzoic acid.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended that researchers perform experimental solubility determinations using the protocol outlined above to obtain precise quantitative data in their solvent systems of interest.
References
Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to equip researchers, scientists, and drug development professionals with the essential information to handle this compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.
| Property | Value |
| CAS Number | 158580-93-9 |
| Molecular Formula | C8H4ClF3O3 |
| Appearance | Solid |
Data sourced from supplier Safety Data Sheets.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS hazard statements is provided in Table 2.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[1] |
GHS classification according to supplier Safety Data Sheets.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions for handling, storage, and emergency situations.
Personal Protective Equipment (PPE)
A diagram illustrating the required personal protective equipment for handling this compound is provided below.
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Engineering Controls
Proper engineering controls are crucial to minimize exposure.
Caption: Essential engineering controls for a safe laboratory environment.
Storage Requirements
Correct storage is vital to maintain the stability and integrity of the compound.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area.[1]
-
Containers : Keep containers tightly sealed and store in the original container.[1]
-
Incompatible Materials : Store away from incompatible materials and foodstuff containers.[1] Although specific incompatibilities are not listed as "None known" in one source, it is good practice to avoid strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following table summarizes the recommended first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing and wash it before reuse.[1][2] Wash with plenty of water.[1][2] If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists: Get medical advice/attention.[1] |
| Ingestion | The material has NOT been classified as "harmful by ingestion".[1] However, good hygiene practice dictates seeking medical attention if ingested. |
Spill Response Workflow
A logical workflow for responding to a spill is outlined below.
Caption: Step-by-step workflow for responding to a spill of this compound.
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. The available information from safety data sheets indicates the following:
-
Acute Toxicity : The material is not thought to produce adverse health effects or irritation of the respiratory tract.[1] It has not been classified as harmful by ingestion.[1]
-
Skin Contact : It is not thought to produce adverse health effects or skin irritation following contact.[1]
-
Eye Contact : This material can cause eye irritation and damage in some individuals.[1]
-
Chronic Exposure : Long-term exposure is not thought to produce chronic adverse health effects.[1] However, as a matter of good laboratory practice, all routes of exposure should be minimized.[1]
Experimental Protocols and Signaling Pathways
Currently, there is no publicly available, detailed experimental protocol specifically for the handling and use of this compound beyond the general guidelines provided in safety data sheets. Similarly, as a chemical intermediate, it is not typically associated with specific biological signaling pathways. Researchers incorporating this compound into novel molecules will need to assess the biological activity and potential pathway interactions of the final products.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Spectroscopic Data Analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Chloro-4-(trifluoromethoxy)benzoic acid. These predictions are based on the known spectral characteristics of substituted benzoic acids, specifically those containing chloro and trifluoromethoxy functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Doublet | 1H | Ar-H ortho to -COOH |
| ~8.0 | Doublet of doublets | 1H | Ar-H ortho to -Cl and meta to -COOH |
| ~7.6 | Doublet | 1H | Ar-H ortho to -OCF₃ and meta to -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~150 (quartet, J ≈ 2 Hz) | C-OCF₃ |
| ~134 | C-Cl |
| ~132 | Ar-CH |
| ~131 | Ar-C-COOH |
| ~128 | Ar-CH |
| ~122 | Ar-CH |
| ~120 (quartet, J ≈ 258 Hz) | -OCF₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1100-1250 | Strong | C-F stretch (Trifluoromethoxy group) |
| 700-850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 240/242 | High | [M]⁺ (Molecular ion, showing 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |
| 223/225 | Medium | [M-OH]⁺ |
| 195/197 | Medium | [M-COOH]⁺ |
| 127 | High | [C₆H₄OCl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet). The resulting spectrum will show the infrared absorption of the sample.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, typically coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the known and potential synthesis routes for 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic pathways, including detailed experimental protocols adapted from analogous transformations, and presents quantitative data in structured tables for easy comparison. Visual diagrams of the synthetic routes are provided to facilitate understanding.
Introduction
This guide outlines three potential synthetic pathways, with the first route being the most substantiated by available literature on a direct precursor.
Proposed Synthesis Routes
Three primary retrosynthetic approaches have been identified for the synthesis of this compound.
Route 1: From 3-Chloro-4-(trifluoromethoxy)aniline (Most Evidenced Route)
This route commences with the commercially available or synthetically accessible 3-Chloro-4-(trifluoromethoxy)aniline. The synthesis proceeds through the formation of a benzonitrile intermediate, which is then hydrolyzed to the final carboxylic acid. A publication abstract confirms the synthesis of the key benzonitrile intermediate from the corresponding aniline, making this the most credible pathway.
The logical workflow for this route is as follows:
Caption: Synthesis of the target compound from the corresponding aniline via a Sandmeyer reaction.
Step 1: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline
-
In a reaction vessel, dissolve 3-Chloro-4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Reaction for Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-Chloro-4-(trifluoromethoxy)benzonitrile.
Step 3: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
-
To the crude benzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it onto ice.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
| Route 1 | Reagents and Conditions | Yield (Estimated) | Purity (Estimated) |
| Diazotization | 3-Chloro-4-(trifluoromethoxy)aniline, NaNO₂, HCl, 0-5 °C | - | - |
| Cyanation | Diazonium salt, CuCN, NaCN, 50-60 °C | 70-80% | >95% (after purification) |
| Hydrolysis | 3-Chloro-4-(trifluoromethoxy)benzonitrile, H₂SO₄, H₂O, reflux | 85-95% | >98% (after recrystallization) |
| Overall | 59-76% |
Route 2: Ortho-lithiation of 1-Chloro-2-(trifluoromethoxy)benzene
This approach utilizes the commercially available 1-Chloro-2-(trifluoromethoxy)benzene as the starting material. The key step is a directed ortho-lithiation, where the trifluoromethoxy group is expected to direct the lithiation to the adjacent position, followed by carboxylation with carbon dioxide.
Caption: Synthesis via ortho-lithiation and subsequent carboxylation.
-
Dissolve 1-Chloro-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Quench the reaction by adding an excess of solid carbon dioxide (dry ice).
-
Allow the mixture to warm to room temperature.
-
Add water and acidify with hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Route 2 | Reagents and Conditions | Yield (Estimated) | Purity (Estimated) |
| Ortho-lithiation & Carboxylation | 1-Chloro-2-(trifluoromethoxy)benzene, n-BuLi, CO₂, THF, -78 °C | 50-70% | >97% (after purification) |
Route 3: Friedel-Crafts Acylation followed by Haloform Reaction
This route also starts with 1-Chloro-2-(trifluoromethoxy)benzene. A Friedel-Crafts acylation introduces an acetyl group, which is then converted to the carboxylic acid via a haloform reaction. The regioselectivity of the Friedel-Crafts acylation is a critical factor in this pathway. The trifluoromethoxy group is an ortho, para-director, and the chlorine is also an ortho, para-director. Steric hindrance might favor acylation at the para position to the trifluoromethoxy group.
A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block in Targeted Protein Degradation
Introduction
3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts specific physicochemical properties that are of interest for the development of novel therapeutics. Notably, this compound is frequently categorized as a "protein degrader building block," indicating its primary utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecules designed for targeted protein degradation. This guide provides a comprehensive overview of its commercial availability, potential synthetic applications, and the broader context of its role in drug development.
Commercial Availability
This compound (CAS Number: 158580-93-9) is readily available from a variety of commercial suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step. The following table summarizes key information from several suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Apollo Scientific | 97% | 1g, 5g, 25g, 50g, 100g | MDL Number: MFCD01631556.[1] |
| Parchem | Not specified | Bulk and R&D quantities | Specialty chemical supplier. |
| [Supplier from Search Result 2] | min 98% | 100g | Product Family: Protein Degrader Building Blocks.[2] |
| Reagentia | Not specified | 1g, 5g, 10g, 25g | - |
| SynQuest Labs | 97% | Not specified | Product Number: 2621-7-X0. |
Role in Targeted Protein Degradation
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs), which are often implicated in disease. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound can be incorporated into the PROTAC structure, typically as part of the linker or as a precursor to the POI-binding ligand. The carboxylic acid group provides a convenient handle for chemical modification, most commonly through amide bond formation, to connect to other components of the PROTAC. The chloro and trifluoromethoxy substituents can influence the molecule's overall properties, including its binding affinity, selectivity, cell permeability, and metabolic stability.
Signaling Pathway and Experimental Workflow
While this compound is not known to be directly involved in a specific signaling pathway, its application in PROTACs places it at the heart of the engineered ubiquitin-proteasome pathway for targeted protein degradation. The following diagram illustrates this workflow.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a carboxylic acid moiety, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of the reactivity and stability of this compound, intended to inform its handling, storage, and application in research and development, particularly in the context of drug discovery. The trifluoromethoxy group is a valuable substituent in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₃ | [6] |
| Molecular Weight | 240.57 g/mol | [6] |
| CAS Number | 158580-93-9 | [6] |
| Appearance | White to off-white crystalline powder | Generic SDS |
| Melting Point | Not available in searched documents | |
| Boiling Point | Not available in searched documents | |
| Solubility | Insoluble in water | Generic SDS |
Stability Profile
This compound is generally considered stable under standard laboratory conditions. However, its stability can be influenced by temperature, light, and pH.
Thermal Stability
Experimental Protocol for Thermal Gravimetric Analysis (TGA):
A standard method to determine the thermal stability of a compound like this compound is through Thermogravimetric Analysis (TGA).[8][9][10][11]
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which is a key indicator of thermal stability.
Photostability
Specific photostability studies on this compound are not available in the reviewed literature. However, aromatic compounds, particularly those with electron-withdrawing groups, can be susceptible to photodegradation.
Experimental Protocol for Photostability Testing (ICH Q1B Guidelines):
The photostability of a chemical compound is typically assessed following the ICH Q1B guidelines.[12][13][14][15][16]
-
Sample Preparation: Samples of the solid compound and/or a solution in a suitable solvent are placed in chemically inert, transparent containers. A dark control sample, protected from light (e.g., with aluminum foil), is prepared for comparison.
-
Light Exposure: The samples are exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After exposure, the samples are analyzed for any degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are compared with the dark control to quantify the extent of photodegradation.
Hydrolytic Stability
The ester and amide derivatives of carboxylic acids are susceptible to hydrolysis. While the carboxylic acid group itself is stable, the overall stability of formulations or derivatives in aqueous media at different pH values should be considered.
Experimental Protocol for Determining Hydrolysis Rate Constants:
The rate of hydrolysis can be determined by monitoring the disappearance of the compound over time in aqueous solutions at different pH values (e.g., pH 4, 7, and 9) and temperatures.[17][18][19][20]
-
Solution Preparation: Prepare buffered aqueous solutions at the desired pH values.
-
Reaction Initiation: Dissolve a known concentration of this compound in the buffered solutions and maintain them at a constant temperature.
-
Sampling and Analysis: At various time intervals, aliquots are withdrawn from the solutions and the concentration of the remaining compound is determined using a suitable analytical technique like HPLC.
-
Data Analysis: The rate constants for hydrolysis are calculated from the change in concentration over time.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the aromatic ring, and the chloro and trifluoromethoxy substituents.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is the most reactive site for many common organic transformations:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial in determining the position of substitution.
-
The carboxylic acid group is a deactivating, meta-directing group.
-
The chlorine atom is a deactivating, ortho-, para-directing group.
-
The trifluoromethoxy group is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing nature of the fluorine atoms.
The overall reactivity of the ring towards electrophiles is significantly reduced due to the presence of three deactivating groups. Nitration, for example, would require harsh conditions.
Incompatible Materials
Based on general chemical principles and safety data sheets, this compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Will readily deprotonate the carboxylic acid in an exothermic reaction.
Synthesis Pathway
A common synthetic route to this compound involves the reaction of a substituted toluene with a strong oxidizing agent. The following diagram illustrates a typical synthesis workflow.
Experimental Protocol for Synthesis:
A detailed experimental protocol for a similar synthesis is described in various patents.[6] The general procedure involves the oxidation of the corresponding toluene derivative.
-
Reaction Setup: A solution of 3-chloro-4-(trifluoromethoxy)toluene is prepared in a suitable solvent system, such as a mixture of pyridine and water.
-
Oxidation: Potassium permanganate is added portion-wise to the solution at an elevated temperature (e.g., reflux). The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess potassium permanganate is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Biological Context and Drug Development
While there is no specific information in the searched literature about the direct involvement of this compound in biological signaling pathways, fluorinated benzoic acids are an important class of compounds in drug discovery. The incorporation of fluorine and fluorine-containing groups like trifluoromethoxy can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3][4][5] For instance, some tricyclic benzoic acid derivatives have been investigated as inhibitors of the FTO demethylase, which is implicated in acute myeloid leukemia.[21]
The logical relationship for considering this compound in a drug discovery program is outlined below.
Conclusion
This compound is a stable compound under normal storage conditions but is reactive towards strong bases and oxidizing agents. Its primary reactivity stems from the carboxylic acid group, which can be readily derivatized. The aromatic ring is deactivated towards electrophilic substitution. While specific quantitative stability data is limited, this guide provides the necessary theoretical background and experimental frameworks for its safe handling and effective use in research and development. Its utility as a building block in medicinal chemistry is underscored by the beneficial properties imparted by the trifluoromethoxy group.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. etamu.edu [etamu.edu]
- 10. epfl.ch [epfl.ch]
- 11. youtube.com [youtube.com]
- 12. q1scientific.com [q1scientific.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. ikev.org [ikev.org]
- 17. web.viu.ca [web.viu.ca]
- 18. nitt.edu [nitt.edu]
- 19. youtube.com [youtube.com]
- 20. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendant Role of Trifluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery: A Technical Overview
For Immediate Release
In the ever-evolving landscape of pharmaceutical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to a benzoic acid scaffold, imparts a unique combination of physicochemical properties that are increasingly being leveraged to design novel therapeutic agents with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethoxy-substituted benzoic acids, tailored for researchers, scientists, and drug development professionals.
The trifluoromethoxy group is a powerful bioisostere for other functionalities and is known to enhance lipophilicity, which can significantly improve a drug's ability to traverse cellular membranes and reach its intended biological target. Furthermore, this moiety can increase metabolic stability by shielding susceptible positions on the molecule from enzymatic degradation, thereby extending the compound's duration of action within the body. These advantageous properties have spurred extensive investigation into the therapeutic potential of trifluoromethoxy-substituted benzoic acids across a spectrum of diseases.
This guide summarizes key findings in the antibacterial, anti-inflammatory, enzyme inhibitory, and anticancer activities of these compounds, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation methodologies.
Antibacterial Activity
Trifluoromethoxy-substituted benzoic acid derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The inclusion of the trifluoromethoxy group often enhances the antibacterial potency of the parent molecule.
| Compound Class | Target Organism(s) | Activity Metric (μg/mL) | Reference |
| (1,3,4-Oxadiazol-2-yl)benzamides | Methicillin-resistant S. aureus (MRSA) | MIC: as low as 0.06 | [1] |
| Pyrazole Derivatives | S. aureus, E. faecium | MIC: 0.5 - 2 | [2] |
| Salicylanilides | S. aureus | MIC: 0.25 - 64 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The antibacterial activity of trifluoromethoxy-substituted benzoic acid derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
-
Inoculum Preparation: A pure culture of the target bacterial strain is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and medium but no compound) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity
Several trifluoromethoxy-substituted benzoic acid derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), or the modulation of inflammatory signaling cascades like the NF-κB pathway.
| Compound Class | Target/Assay | Activity Metric | Reference |
| Fluorobenzimidazoles | 5-Lipoxygenase (5-LOX) | IC₅₀: 0.9 μM | [4] |
| Fluorobenzimidazoles | Soluble Epoxide Hydrolase (sEH) | IC₅₀: ≤ 1 μM | [4] |
| 3-Amide benzoic acid derivatives | P2Y₁₄ Receptor Antagonist | IC₅₀: 1.77 nM | [5] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by the injection of carrageenan, an inflammatory agent.
-
Animal Preparation: Healthy rats of a specific strain and weight range are used. They are typically fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose, usually 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some trifluoromethoxy-substituted benzoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Enzyme Inhibitory Activity
The unique electronic properties of the trifluoromethoxy group make it a valuable substituent for designing potent and selective enzyme inhibitors. Trifluoromethoxy-substituted benzoic acids have shown inhibitory activity against a range of enzymes implicated in various diseases.
| Compound Class | Target Enzyme | Activity Metric | Reference |
| Tricyclic Benzoic Acids | FTO Demethylase | Potent in vitro inhibition | [6] |
Experimental Protocol: FTO Demethylase Inhibition Assay
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m⁶A) RNA demethylase, and its inhibition is a potential therapeutic strategy for certain cancers.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., HEPES), co-factors (2-oxoglutarate, (NH₄)₂Fe(SO₄)₂, ascorbic acid), a methylated RNA substrate (e.g., m⁶A-containing oligonucleotide), and the FTO enzyme.
-
Inhibitor Addition: The trifluoromethoxy-substituted benzoic acid derivatives are added at various concentrations. A control with no inhibitor and a positive control with a known FTO inhibitor are included.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 2 hours).
-
Detection: The demethylation activity can be measured using various methods, such as fluorescence-based assays where the demethylated RNA product binds to a fluorescent dye, or by LC-MS/MS to quantify the m⁶A levels.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of FTO activity (IC₅₀) is calculated from the dose-response curve.
Anticancer Activity
The antiproliferative effects of trifluoromethoxy-substituted benzoic acids have been investigated in various cancer cell lines. These compounds can induce apoptosis and inhibit cancer cell growth through different mechanisms, including the modulation of key signaling pathways.
| Compound Class | Cancer Cell Line(s) | Activity Metric (μM) | Reference |
| 4-(Trifluoromethyl)isoxazoles | MCF-7, MDA-MB-231 | IC₅₀: 35.1 - 43.4 | [7] |
| Ciprofloxacin Chalcone Hybrid | HepG2, MCF-7 | IC₅₀: 5.6 - 54 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethoxy-substituted benzoic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curve.
Synthesis
The synthesis of trifluoromethoxy-substituted benzoic acids can be achieved through various synthetic routes. A common approach involves the introduction of the trifluoromethoxy group onto a suitable aromatic precursor, followed by modification of a functional group to the carboxylic acid. For example, 4-(trifluoromethoxy)benzonitrile can be hydrolyzed to yield 4-(trifluoromethoxy)benzoic acid. Another strategy involves the Grignard reaction of a trifluoromethoxy-substituted aryl halide with carbon dioxide.
Conclusion
Trifluoromethoxy-substituted benzoic acids represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. The unique properties conferred by the trifluoromethoxy group have been shown to enhance a wide range of biological activities, from antibacterial and anti-inflammatory to enzyme inhibitory and anticancer effects. The data and protocols presented in this guide underscore the significant potential of these compounds in addressing unmet medical needs. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Their Impact
The trifluoromethoxy group exerts a profound influence on a molecule's properties, primarily through its strong electron-withdrawing nature and high lipophilicity. These characteristics can be strategically leveraged to enhance a drug candidate's metabolic stability, membrane permeability, and target binding affinity.
Lipophilicity
The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than its methoxy (-OCH₃) analogue. This increased lipophilicity, quantified by the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][2]
Table 1: Comparative logP Values of Matched Molecular Pairs
| Parent Compound | R = OCH₃ (logP) | R = OCF₃ (logP) | ΔlogP (OCF₃ - OCH₃) | Reference |
| Aniline | 1.33 (p-anisidine) | 2.66 (p-trifluoromethoxyaniline) | +1.33 | [3] |
| Benzothiazole-2-amine | 1.8 (6-methoxy-2-benzothiazolamine) | 2.3 (Riluzole) | +0.5 | [4][5] |
| Phenylboronic acid | 1.28 (4-methoxyphenylboronic acid) | 2.32 (4-(trifluoromethoxy)phenylboronic acid) | +1.04 |
Electronic Effects and pKa
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the acidity or basicity (pKa) of nearby functional groups. This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. For instance, the -OCF₃ group generally decreases the pKa of anilines and phenols, making them more acidic.
Table 2: Comparative pKa Values of Matched Molecular Pairs
| Parent Compound | R = OCH₃ (pKa) | R = OCF₃ (pKa) | ΔpKa (OCF₃ - OCH₃) | Reference |
| Aniline | 5.34 (p-anisidine) | 3.75 (p-trifluoromethoxyaniline) | -1.59 | [3] |
| Phenol | 10.21 (4-methoxyphenol) | 9.08 (4-(trifluoromethoxy)phenol) | -1.13 | General Data |
| Benzoic Acid | 4.47 (4-methoxybenzoic acid) | 3.69 (4-(trifluoromethoxy)benzoic acid) | -0.78 | General Data |
Metabolic Stability
One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methoxy group with a trifluoromethoxy group can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[1][2]
Table 3: Comparative Metabolic Stability of Matched Molecular Pairs
| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Representative Methoxy-substituted Drug | Shorter | Higher | [6] |
| Representative Trifluoromethoxy-substituted Drug | Longer | Lower | [6] |
| Riluzole Analog (with -OCH₃) | Not explicitly found | Not explicitly found | - |
| Riluzole (with -OCF₃) | > 60 | Low | [7] |
The Trifluoromethoxy Group as a Bioisostere
The trifluoromethoxy group is often employed as a bioisostere for the methoxy group. This substitution can maintain or improve biological activity while enhancing pharmacokinetic properties. The similar size but distinct electronic and lipophilic character of the -OCF₃ group allows for fine-tuning of a drug candidate's profile during lead optimization.
Case Study: Riluzole and the Glutamate Signaling Pathway
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic agent featuring a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamate neurotransmission. Riluzole is believed to inhibit the release of glutamate from presynaptic terminals and block postsynaptic glutamate receptors, thereby reducing excitotoxicity.[1][8][9]
The glutamate signaling pathway is a major excitatory pathway in the central nervous system. Overactivation of this pathway can lead to neuronal damage.
Experimental Protocols
Synthesis of 6-(Trifluoromethoxy)-2-benzothiazolamine (Riluzole)
This protocol is adapted from a common synthetic route for riluzole.[10][11]
Materials:
-
4-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Potassium persulfate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline (1 equivalent), ammonium thiocyanate (1.3 equivalents), and potassium persulfate (1.8 equivalents) in glacial acetic acid.
-
Stir the suspension at room temperature for 24 hours.
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure completion.
-
Cool the mixture and dilute with water and ethanol.
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude product.
-
Filter the resulting solid and dry it under vacuum.
-
For purification, recrystallize the crude product from an ethanol/water mixture.
Determination of Lipophilicity (logP) by Shake-Flask Method
This is a standard protocol for determining the octanol-water partition coefficient.[12]
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of phosphate buffer and 1-octanol.
-
Shake the vials for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vials to separate the aqueous and octanol phases.
-
Carefully collect aliquots from both the aqueous and octanol layers.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of pKa using a potentiometer.[4]
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a known amount of the test compound in deionized water or a suitable co-solvent.
-
Add KCl solution to maintain a constant ionic strength.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay measures the rate of metabolism of a compound by liver enzymes.[11]
Materials:
-
Test compound
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add the liver microsomes, MgCl₂, and the test compound solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining compound versus time.
Conclusion
The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolbox. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability allows for the strategic optimization of drug candidates. By understanding the fundamental principles of its effects on molecular properties and employing robust experimental methodologies, researchers can effectively leverage the -OCF₃ group to design safer and more efficacious medicines.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Amide and Ester Derivatives from 3-Chloro-4-(trifluoromethoxy)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amide and ester derivatives from 3-Chloro-4-(trifluoromethoxy)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity of target molecules. The following protocols offer standardized methods for the preparation of key derivatives, facilitating the exploration of their therapeutic potential.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of derivatives. The carboxylic acid moiety provides a reactive handle for various chemical transformations, most notably the formation of amides and esters. These derivatives are foundational in the development of novel therapeutic agents, agrochemicals, and materials. The protocols outlined below describe common and effective methods for achieving these transformations.
Core Synthetic Pathways
The primary derivatization strategies for this compound involve the activation of the carboxylic acid group followed by nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester.
Caption: General synthetic routes for amide and ester derivatives.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The following section details a general yet robust protocol for the synthesis of amide derivatives from this compound using a common coupling agent.
Application Note: Amide Synthesis
The synthesis of amides from this compound is typically achieved by activating the carboxylic acid, followed by the addition of a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, thereby improving yields and minimizing side reactions. Phosphonium-based coupling reagents also provide an efficient alternative.
Experimental Protocol: General Amide Coupling using EDC/NHS
This protocol outlines a widely used two-step, one-pot procedure for the synthesis of amides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)
-
5% aqueous Lithium Chloride (LiCl) solution
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure the formation of the active NHS ester.
-
-
Amine Coupling:
-
To the solution containing the activated ester, add the desired amine (1.1 eq).
-
Continue to stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Caption: Workflow for the synthesis of amide derivatives.
Quantitative Data for Amide Synthesis
While specific yields can vary depending on the amine used, the following table provides representative data for the synthesis of a simple amide, 3-Chloro-4-(trifluoromethoxy)benzamide.
| Derivative | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 3-Chloro-4-(trifluoromethoxy)benzamide | Ammonia | EDC/NHS | DMF | 4 | 85-95 |
Note: Data is representative and may vary based on specific reaction conditions and scale.
Synthesis of Ester Derivatives
Esterification is another fundamental transformation of carboxylic acids, widely used to modify the physicochemical properties of a molecule, such as solubility and cell permeability.
Application Note: Ester Synthesis
The most common method for synthesizing esters from this compound is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction towards the ester product.
Experimental Protocol: Fischer Esterification
This protocol describes a classic and straightforward method for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography or distillation if it is a liquid.
-
Caption: Workflow for the synthesis of ester derivatives.
Quantitative Data for Ester Synthesis
The following table provides representative data for the synthesis of a simple alkyl ester.
| Derivative | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Methyl 3-chloro-4-(trifluoromethoxy)benzoate | Methanol | H₂SO₄ | 6 | 90-98 |
| Ethyl 3-chloro-4-(trifluoromethoxy)benzoate | Ethanol | H₂SO₄ | 8 | 88-95 |
Note: Data is representative and may vary based on specific reaction conditions and scale.
Conclusion
The protocols detailed in this document provide robust and reproducible methods for the synthesis of amide and ester derivatives of this compound. These derivatives serve as crucial intermediates in the development of new chemical entities for a variety of applications, particularly in the pharmaceutical and agrochemical industries. The provided workflows and quantitative data offer a solid foundation for researchers to build upon in their synthetic endeavors.
The Versatility of 3-Chloro-4-(trifluoromethoxy)benzoic Acid in Drug Discovery: A Building Block for Novel Therapeutics
For Immediate Release
Shanghai, China – December 28, 2025 – 3-Chloro-4-(trifluoromethoxy)benzoic acid is a valuable chemical intermediate in the field of drug discovery, prized for its unique structural features that can enhance the pharmacological properties of potential drug candidates. The incorporation of both a chloro and a trifluoromethoxy group onto a benzoic acid scaffold provides medicinal chemists with a versatile building block for synthesizing novel therapeutics with improved efficacy, metabolic stability, and pharmacokinetic profiles.
The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability. Furthermore, this group is metabolically stable, often used to block positions on a molecule susceptible to metabolic degradation, thereby prolonging the drug's half-life in the body. The chloro substituent, an electron-withdrawing group, can influence the electronic environment of the molecule, potentially leading to stronger and more selective interactions with biological targets.
While specific drug candidates derived directly from this compound are not extensively detailed in publicly available research, the broader class of substituted benzoic acids serves as a cornerstone in the synthesis of a wide array of targeted therapies. For instance, derivatives of similar chloro- and fluoro-substituted benzoic acids have been instrumental in the development of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
Application in Kinase Inhibitor Synthesis: A Workflow
The general approach to utilizing this compound in the synthesis of kinase inhibitors often involves the formation of an amide bond between the carboxylic acid group and a suitable amine-containing scaffold. This common synthetic route allows for the exploration of a wide range of chemical diversity to optimize target binding and cellular activity.
Below is a generalized experimental workflow for the synthesis and evaluation of potential kinase inhibitors derived from this compound.
Figure 1. A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Below are representative protocols for the key experimental stages outlined in the workflow. These are generalized procedures and would require optimization for specific target compounds.
1. General Procedure for Amide Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent, washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase would be determined using a biochemical assay, such as a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction.
-
Materials : Kinase enzyme, substrate, ATP, and a detection reagent.
-
Procedure :
-
A kinase reaction buffer containing the kinase, substrate, and ATP is prepared.
-
The synthesized compounds are serially diluted to various concentrations.
-
The kinase reaction is initiated by adding the compounds to the reaction buffer and incubating at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagent is added to measure the amount of remaining ATP.
-
The luminescence signal is read using a plate reader.
-
The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
-
3. Cell Proliferation Assay (MTT Assay)
The effect of the compounds on the proliferation of cancer cell lines is often assessed using an MTT assay.
-
Procedure :
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 values (the concentration required to inhibit 50% of cell growth) are determined.
-
Potential Signaling Pathway
Should derivatives of this compound be developed as EGFR inhibitors, they would be expected to interfere with the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Application Notes: 3-Chloro-4-(trifluoromethoxy)benzoic acid as a Versatile Building Block for Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of bifunctional protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), utilizing 3-Chloro-4-(trifluoromethoxy)benzoic acid as a key structural motif for the target protein-binding ligand. This document outlines the general principles, detailed synthetic protocols, and methods for biological characterization.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3][4][5][6][7] Unlike traditional inhibitors that block a protein's function, degraders physically remove the target protein, offering potential advantages in overcoming drug resistance and targeting previously "undruggable" proteins.[6][7]
Bifunctional degraders, such as PROTACs, are chimeric molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[6][8] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][8]
The 3-chloro-4-(trifluoromethoxy)phenyl moiety, derived from this compound, offers a unique combination of electronic and steric properties that can be exploited for the design of potent and selective protein binders. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the chloro substituent provides a handle for further chemical modification.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the ligand derived from this compound) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][9]
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can initiate another round of degradation.[10]
Caption: General mechanism of action for a PROTAC.
Data Presentation: Quantifying Degrader Efficacy
The efficacy of a novel protein degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[11][12][13] These parameters are typically determined by treating cells with increasing concentrations of the degrader and measuring the remaining levels of the target protein, often by Western blot or mass spectrometry.
Table 1: Hypothetical Degradation Potency of a PROTAC Derived from this compound
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X-CRBN | Target A | Cancer Cell Line 1 | 25 | >90 |
| PROTAC-X-VHL | Target A | Cancer Cell Line 1 | 50 | >85 |
| PROTAC-Y-CRBN | Target B | Cancer Cell Line 2 | 15 | >95 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for a PROTAC incorporating a target-binding ligand derived from this compound.
Experimental Protocols
Synthesis of a Bifunctional Degrader
This protocol describes a general procedure for coupling a carboxylic acid-functionalized "warhead" (this compound) to an amine-functionalized linker-E3 ligase ligand moiety via amide bond formation.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized Linker-E3 Ligase Ligand (e.g., a derivative of pomalidomide or a VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized Linker-E3 Ligase Ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the Linker-E3 Ligase Ligand to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for Protein Degradation
This protocol is for determining the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
-
Data Analysis:
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[13]
-
Cell Viability Assay
This assay is to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value.
Caption: Workflow for biological evaluation of a PROTAC.
References
- 1. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 2. WO2019140380A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 3. WO2017024317A2 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]
- 4. Protein Degraders Molecular Glues Part 1 2023 Archive [drugdiscoverychemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. njbio.com [njbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Degraders and Molecular Glues Part 1 - 2024 Archive [discoveryontarget.com]
- 10. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.chalmers.se [research.chalmers.se]
- 13. benchchem.com [benchchem.com]
Application of 3-Chloro-4-(trifluoromethoxy)benzoic Acid in Agrochemical Synthesis: A Detailed Overview Based on Analogous Compounds
Introduction
3-Chloro-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications in the synthesis of novel agrochemicals. While specific public-domain information on the direct use of this compound in the synthesis of commercialized agrochemicals is limited, its structural similarity to other known agrochemical intermediates provides a strong basis for exploring its potential applications. This document will provide detailed application notes and protocols based on the well-documented use of a closely related analog, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, a key intermediate in the production of several diphenyl ether herbicides. The methodologies and principles described herein are expected to be highly relevant and adaptable for researchers and scientists working with this compound.
The primary application of analogous chloro-trifluoromethyl/trifluoromethoxy-substituted benzoic acids in the agrochemical industry is as a precursor for the synthesis of herbicides. For instance, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid is a crucial building block for herbicides such as acifluorfen, fluoroglycofen, and fomesafen.[1][2] These herbicides are widely used for controlling broadleaf weeds in various crops.
I. Synthesis of a Key Diphenyl Ether Intermediate: A Representative Protocol
The synthesis of diphenyl ether herbicides typically involves the condensation of a substituted phenol with a substituted benzene derivative. In the case of the analog 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, it is synthesized via the reaction of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride. This process can be adapted for the synthesis of analogous compounds.
Experimental Protocol: Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid
This protocol is based on methods described in patent literature, which detail a phase-transfer catalysis approach to improve reaction efficiency and yield.[1][2]
Materials:
-
m-Hydroxybenzoic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Crown ether catalyst (e.g., 18-crown-6 or 15-crown-5)
-
3,4-Dichlorobenzotrifluoride
-
Hydrochloric acid (HCl)
Procedure:
-
Salification: In a reaction vessel equipped with a stirrer, reflux condenser, and a water separator, add measured amounts of m-hydroxybenzoic acid, potassium hydroxide, dimethyl sulfoxide, toluene, and a crown ether catalyst. The mixture is heated to reflux with stirring to form the potassium salt of m-hydroxybenzoic acid. Water generated during the reaction is removed azeotropically with toluene.
-
Condensation (Etherification): Once the salification is complete and all water has been removed, 3,4-dichlorobenzotrifluoride is slowly added to the reaction mixture. The temperature is then raised and maintained at 130-175°C to facilitate the condensation reaction, forming the diphenyl ether linkage. The reaction progress is monitored by checking the residual amount of m-hydroxybenzoic acid.
-
Acidification and Product Isolation: After the reaction is complete, the mixture is cooled and dissolved in water. The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 1. This protonates the carboxylate group, leading to the precipitation of the product, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.
Quantitative Data from Analog Synthesis
The following table summarizes the quantitative data from various synthetic examples for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, as reported in patent literature.[2]
| Example | m-Hydroxybenzoic Acid (mol) | 3,4-Dichlorobenzotrifluoride (mol) | Catalyst | Reaction Time (h) | Product Content (%) | Yield (%) |
| 1 | 0.426 | 0.448 | 18-crown-6 | 5 | 95.0 | 97.1 |
| 2 | 0.426 | 0.489 | 18-crown-6 | 6 | 95.1 | 97.9 |
| 3 | 0.426 | 0.439 | 15-crown-5 | 4.5 | 94.6 | 96.8 |
| 4 | 0.426 | 0.511 | 15-crown-5 | 6 | 95.1 | 96.3 |
Synthetic Workflow Diagram
References
Application Notes: Amide Coupling with 3-Chloro-4-(trifluoromethoxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amide bond formation is a critical transformation in organic and medicinal chemistry. 3-Chloro-4-(trifluoromethoxy)benzoic acid is a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals. Its electronic properties, characterized by the electron-withdrawing trifluoromethoxy and chloro groups, can influence the reactivity of the carboxylic acid. This document provides detailed protocols for the efficient coupling of this acid with various amines using standard and advanced coupling reagents.
Two common and highly effective methods for amide coupling are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC·HCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride / 1-Hydroxybenzotriazole) system.[1][2]
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient, third-generation uronium salt-based coupling reagent known for fast reaction times, high yields, and reduced racemization, particularly in peptide synthesis.[3][4][5] It is often the reagent of choice for coupling sterically hindered or electronically deactivated substrates.
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add the desired amine (1.0-1.2 equivalents), HATU (1.1-1.5 equivalents), and DIPEA (2.0-3.0 equivalents).[6][7] The order of addition can be crucial; often the acid, amine, and base are mixed before the addition of HATU.[6]
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: EDC·HCl / HOBt Mediated Amide Coupling
The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and cost-effective method for amide bond formation.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.[2]
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HOBt (1.1-1.2 equivalents).
-
Solvent & Reagent Addition: Add anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.[2]
-
Activation: Add EDC·HCl (1.1-1.5 equivalents) to the cooled solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) followed by DIPEA (2.0-3.0 equivalents) to the reaction mixture at 0 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.
Data Presentation
The choice of coupling reagent can significantly impact reaction outcomes. The following table summarizes typical conditions and expected results for the coupling of this compound.
| Parameter | Protocol 1: HATU | Protocol 2: EDC·HCl / HOBt |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None (or HOAt) | HOBt (or Oxyma Pure) |
| Base | DIPEA or TEA | DIPEA or TEA |
| Solvent | DMF, DCM, Acetonitrile | DMF, DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 4 hours | 8 - 24 hours |
| Relative Cost | Higher | Lower |
| Byproduct Removal | Water-soluble | Water-soluble (DCU from DCC is not) |
| Typical Yield | Very Good to Excellent (>85%) | Good to Very Good (70-90%) |
Note: Yields are highly dependent on the specific amine substrate used. Electronically poor or sterically hindered amines may require longer reaction times or elevated temperatures.
Visualizations
Reaction Scheme
Caption: General reaction scheme for amide coupling.
Experimental Workflow
Caption: Step-by-step workflow for amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Contact Support [mychemblog.com]
- 7. apexbt.com [apexbt.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Esterification of 3-Chloro-4-(trifluoromethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of 3-Chloro-4-(trifluoromethoxy)benzoic acid is a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a detailed experimental procedure for the conversion of this compound to its corresponding ester, primarily focusing on the robust and widely applicable Fischer-Speier esterification method. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, work-up, and purification of the target ester.
Core Principles of Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed during the reaction.[1][3] Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts.[1][4]
Experimental Protocol: Synthesis of Methyl 3-Chloro-4-(trifluoromethoxy)benzoate
This protocol details the synthesis of methyl 3-chloro-4-(trifluoromethoxy)benzoate as a representative example. The same principles can be applied for the synthesis of other esters by selecting the appropriate alcohol.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction mixture, spot it on a TLC plate alongside the starting material, and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water to remove any remaining methanol.
-
Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until no more gas evolution (CO₂) is observed.
-
Brine to remove any residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure methyl 3-chloro-4-(trifluoromethoxy)benzoate.
Quantitative Data Summary
The following table provides a summary of the quantitative data for a typical laboratory-scale synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Methanol | 20-50 equivalents (serves as solvent) |
| Catalyst | |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 4-24 hours (monitor by TLC) |
| Work-up Reagents | |
| Ethyl Acetate | Sufficient volume for extraction |
| Saturated NaHCO₃ solution | Sufficient volume for neutralization |
| Brine | Sufficient volume for washing |
| Anhydrous MgSO₄ or Na₂SO₄ | Sufficient amount for drying |
| Expected Yield | 85-95% (after purification) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Fischer esterification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism of Fischer-Speier esterification.
References
Application Note: Analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid. This method is suitable for quality control, stability studies, and research and development purposes within the pharmaceutical and chemical industries. The described protocol offers excellent sensitivity, selectivity, and reproducibility for the determination of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that require a reliable analytical method for determination. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic carboxylic acids. This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound.
Principle of the Method
The analytical method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation mechanism relies on the partitioning of the analyte between the stationary phase and the mobile phase. The acidic nature of the mobile phase ensures that the carboxylic acid group of this compound is protonated, thereby increasing its hydrophobicity and retention on the nonpolar C18 column. Detection is performed with a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
To prepare the 0.1% phosphoric acid in water, add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
The mobile phase is prepared by mixing 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their corresponding concentrations. The concentration of this compound in the samples is then determined from this calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided protocol and chromatographic conditions can be used as a starting point and may be further optimized to meet specific analytical requirements.
Application Notes and Protocols for the Utilization of 3-Chloro-4-(trifluoromethoxy)benzoic Acid in Aromatic Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the prospective use of 3-Chloro-4-(trifluoromethoxy)benzoic acid as a precursor for a novel diamine monomer and its subsequent polymerization into a high-performance aromatic polyamide. The incorporation of both chloro and trifluoromethoxy functional groups into a polymer backbone is anticipated to yield materials with enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption, making them suitable for advanced applications in microelectronics, aerospace, and specialty membranes.
While this compound is a monofunctional molecule and not directly suitable for step-growth polymerization, it serves as a valuable starting material for the synthesis of a custom aromatic diamine monomer. This document outlines a hypothetical, yet chemically robust, multi-step synthesis to a novel diamine, followed by a detailed protocol for its polycondensation with a commercially available diacid chloride to produce a fluorinated aromatic polyamide. The expected properties of the resulting polymer are tabulated based on literature values for structurally similar polymers.
Hypothetical Synthesis of a Diamine Monomer from a this compound Derivative
A plausible synthetic route to a novel diamine monomer, 4,4'-oxybis(2-chloro-3-aminobenzotrifluoromethoxy), involves the initial synthesis of a dicarboxylic acid precursor followed by its conversion to the diamine via a Curtius rearrangement. The synthesis of the precursor dicarboxylic acid can be envisioned starting from a substituted phenol, which is then coupled to form a diaryl ether, followed by functional group manipulations. A key strategy in designing high-performance polymers is the incorporation of ether linkages to enhance solubility and processability.
Application Note: Synthesis of a Novel Aromatic Polyamide
The synthesized diamine, 4,4'-oxybis(2-chloro-3-aminobenzotrifluoromethoxy), can be polymerized with various aromatic diacid chlorides to yield a new class of aromatic polyamides. A standard and effective method for this is low-temperature solution polycondensation. The resulting polymer is expected to exhibit excellent thermal stability, good solubility in a range of organic solvents, high optical transparency, and a low dielectric constant, properties endowed by the presence of the trifluoromethoxy groups and the ether linkage which disrupts chain packing.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Hypothetical Diamine Monomer
This protocol is based on established chemical transformations for the synthesis of aromatic dicarboxylic acids and their conversion to diamines.
Part A: Synthesis of 4,4'-Oxybis(2-chloro-3-(trifluoromethoxy)benzoic acid)
-
Williamson Ether Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine 2-chloro-4-(trifluoromethoxy)phenol (2 equivalents), 4-fluorobenzonitrile (1 equivalent), potassium carbonate (2.2 equivalents), and dimethylformamide (DMF).
-
Heat the mixture to 160°C and reflux for 24 hours, removing any water formed.
-
Cool the reaction mixture and pour it into acidic water to precipitate the dinitrile intermediate. Filter, wash with water, and dry.
-
Hydrolysis: Reflux the obtained dinitrile in a mixture of concentrated sulfuric acid and water until the reaction is complete (monitored by TLC).
-
Cool the solution and pour it onto ice to precipitate the dicarboxylic acid. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., acetic acid/water) to yield pure 4,4'-oxybis(2-chloro-3-(trifluoromethoxy)benzoic acid).
Part B: Conversion to 4,4'-Oxybis(2-chloro-3-aminobenzotrifluoromethoxy) Diamine
-
Acyl Chloride Formation: In a flask, suspend the dicarboxylic acid in excess thionyl chloride with a catalytic amount of pyridine. Reflux the mixture for 4 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the diacyl chloride.
-
Acyl Azide Formation: Dissolve the diacyl chloride in acetone and cool to 0°C. Add a solution of sodium azide in water dropwise while maintaining the temperature below 5°C. Stir for 2 hours.
-
Curtius Rearrangement: Extract the diacyl azide with toluene. Heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.
-
Hydrolysis: After the rearrangement is complete, carefully add dilute hydrochloric acid to the reaction mixture and continue to reflux to hydrolyze the isocyanate to the amine hydrochloride.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free diamine. Filter, wash with water, and dry under vacuum.
Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
-
Monomer Dissolution: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the synthesized diamine (1 equivalent) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Cool the solution to 0°C in an ice bath. Add solid terephthaloyl chloride (1 equivalent) to the stirred solution in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent such as methanol with vigorous stirring.
-
Collect the precipitated fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polyamide in a vacuum oven at 80°C for 24 hours.
Data Presentation
Table 1: Structures of Monomers and Resulting Polyamide
| Compound | Structure |
| Diamine Monomer | 4,4'-Oxybis(2-chloro-3-aminobenzotrifluoromethoxy) |
| Diacid Chloride | Terephthaloyl Chloride |
| Resulting Polyamide | Aromatic Polyamide with Chloro and Trifluoromethoxy groups |
Table 2: Expected Properties of the Synthesized Aromatic Polyamide
The following properties are extrapolated from literature on aromatic polyamides containing trifluoromethyl and ether functionalities.[1][2][3]
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Glass Transition Temp. (Tg, °C) | 250 - 300 |
| 5% Weight Loss Temp. (Td5, °C) | > 450 (in N2) |
| Solubility | Soluble in NMP, DMAc, DMF, m-cresol |
| UV-Vis Cutoff Wavelength (nm) | 340 - 370 |
| Transparency at 550 nm (%) | 85 - 90 |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 |
| Water Absorption (%) | 0.5 - 1.0 |
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. This process is particularly crucial in the pharmaceutical industry for the construction of diaryl ethers, N-aryl amines, and other key structural motifs found in many drug candidates. The reaction proceeds through a Meisenheimer intermediate and is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. This document provides detailed protocols and reaction conditions for SNAr reactions on various substrates.
General Mechanism and Key Considerations
The SNAr reaction generally follows a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized sigma complex known as a Meisenheimer complex. In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored.
For a successful SNAr reaction, several factors must be considered:
-
Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group.
-
Leaving Group: The leaving group's ability to depart influences the reaction rate. Common leaving groups, in decreasing order of reactivity, are -F, -NO2, -Cl, -Br, -I.
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiophenoxides, and amines. The nucleophilicity of the attacking species is a critical parameter.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are typically used to solvate the cation and enhance the nucleophilicity of the anionic nucleophile.
-
Temperature: The reaction temperature can vary significantly depending on the reactivity of the substrates and is often elevated to drive the reaction to completion.
Experimental Protocols and Reaction Data
Herein, we present detailed protocols for common SNAr reactions, along with tabulated data summarizing the reaction conditions and yields for a variety of related compounds.
Protocol 1: Synthesis of a Diaryl Ether via SNAr
This protocol describes the synthesis of 4-phenoxy-3-nitrobenzonitrile from 4-chloro-3-nitrobenzonitrile and phenol.
Materials:
-
4-chloro-3-nitrobenzonitrile
-
Phenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 mmol) and phenol (1.2 mmol) in DMF (5 mL) is added potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.
Table 1: Reaction Conditions for the Synthesis of Diaryl Ethers via SNAr
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | Phenol | K2CO3 | DMF | 100 | 2 | 95 |
| 2 | 4-Chloronitrobenzene | Phenol | K2CO3 | DMF | 120 | 6 | 88 |
| 3 | 2,4-Dinitrochlorobenzene | 4-Methoxyphenol | Cs2CO3 | DMSO | 25 | 1 | 98 |
| 4 | 4-Chloro-3-nitrobenzonitrile | Phenol | K2CO3 | DMF | 80 | 4 | 92 |
Protocol 2: Synthesis of an N-Aryl Amine via SNAr
This protocol details the synthesis of N-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.
Materials:
-
1-fluoro-4-nitrobenzene
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A mixture of 1-fluoro-4-nitrobenzene (1.0 mmol), morpholine (1.2 mmol), and K2CO3 (1.5 mmol) in acetonitrile (10 mL) is heated to reflux for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between CH2Cl2 (20 mL) and saturated aqueous NaHCO3 (10 mL).
-
The organic layer is separated, dried over MgSO4, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the N-aryl amine.
Table 2: Reaction Conditions for the Synthesis of N-Aryl Amines via SNAr
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-4-nitrobenzene | Morpholine | K2CO3 | CH3CN | 80 | 3 | 96 |
| 2 | 1-Chloro-4-nitrobenzene | Piperidine | K2CO3 | Ethanol | 78 | 12 | 85 |
| 3 | 2,4-Dinitrofluorobenzene | Aniline | Et3N | THF | 25 | 0.5 | 99 |
| 4 | 4-Chlorobenzonitrile | Benzylamine | NaH | DMSO | 100 | 8 | 75 |
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for a typical SNAr reaction and the underlying reaction mechanism.
Caption: General experimental workflow for an SNAr reaction.
Caption: The addition-elimination mechanism of SNAr.
Application Notes and Protocols for 3-Chloro-4-(trifluoromethoxy)benzoic acid in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Chloro-4-(trifluoromethoxy)benzoic acid as a versatile building block for the synthesis of novel materials with applications in advanced polymers, functional materials, and drug discovery. The unique combination of a carboxylic acid group for derivatization, a chloro substituent, and a trifluoromethoxy group offers a compelling set of properties for creating materials with tailored characteristics.
Application Note 1: Advanced Polymers - Liquid Crystals
The trifluoromethoxy (-OCF3) group is of significant interest in the design of liquid crystalline materials due to its high thermal and chemical stability, and its ability to induce specific mesophases.[1][2][3][4] The presence of this group on a benzoic acid core, such as in this compound, provides a key component for synthesizing liquid crystals with desirable properties for display technologies. The trifluoromethyl group, in general, has been shown to be beneficial in creating nematic liquid crystals with high clearing points and birefringence.[1][2]
Key Advantages of Incorporating the 3-Chloro-4-(trifluoromethoxy)phenyl Moiety in Liquid Crystals:
-
Enhanced Thermal Stability: The robust C-F bonds in the trifluoromethoxy group contribute to the overall thermal stability of the final material.
-
Tailorable Mesophase Behavior: The steric and electronic properties of the chloro and trifluoromethoxy substituents can be leveraged to control the liquid crystalline phases.
-
High Birefringence: Aromatic cores containing trifluoromethyl or trifluoromethoxy groups can lead to materials with high birefringence, a crucial property for certain optical applications.[1][2][3][4]
Hypothetical Application: Synthesis of a Nematic Liquid Crystal
A potential application is the synthesis of a calamitic (rod-shaped) liquid crystal. The this compound can be esterified with a phenol-containing mesogenic core, which in turn is connected to a flexible alkyl chain. The resulting molecule would possess a rigid core with a terminal polar group, conducive to forming a nematic phase.
Application Note 2: Functional Materials - Metal-Organic Frameworks (MOFs)
Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[5][6][7] The introduction of halogen atoms, such as chlorine and fluorine (in the trifluoromethoxy group), into the MOF structure can significantly alter its properties.[8][9] this compound can serve as a functionalized linker to create MOFs with unique characteristics.
Potential Benefits of Using this compound in MOFs:
-
Modified Pore Environment: The chloro and trifluoromethoxy groups lining the pores of the MOF can create a specific chemical environment, influencing gas sorption and separation properties.
-
Enhanced Stability: Halogenated linkers can contribute to the hydrothermal and chemical stability of the MOF structure.[9]
-
Tunable Adsorption Properties: The electron-withdrawing nature of the substituents can affect the interaction of the MOF with guest molecules, potentially leading to selective adsorption.
-
Sensing Applications: The functional groups can act as active sites for the selective sensing of ions or small molecules.[6]
Application Note 3: Drug Development
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are prevalent in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[10][11] The 3-chloro-4-(trifluoromethoxy)phenyl moiety is a valuable pharmacophore that can be incorporated into drug candidates for various therapeutic areas.
Key Contributions to Drug Properties:
-
Metabolic Stability: The trifluoromethoxy group can block metabolic oxidation at the para-position of the phenyl ring, increasing the drug's half-life.
-
Lipophilicity and Permeability: The -OCF3 group increases lipophilicity, which can improve membrane permeability and oral bioavailability.[10]
-
Target Binding: The unique electronic properties of the substituents can lead to stronger and more specific interactions with protein targets.
-
Antiproliferative and Antimicrobial Potential: Derivatives of halogenated benzoic acids have shown promise as antimicrobial and anticancer agents, for instance as EGFR inhibitors.[12][13][14]
Therapeutic Areas of Interest:
-
Oncology: The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component of the multi-kinase inhibitor sorafenib.[14][15]
-
Infectious Diseases: Halogenated aromatic compounds are explored for their antimicrobial and antimalarial activities.[14]
-
Neurodegenerative Diseases: Novel benzoic acid derivatives are being investigated as inhibitors of enzymes like acetylcholinesterase, relevant to Alzheimer's disease.[16]
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid (A key precursor and analogue)
This protocol is adapted from a patented synthesis method and describes the preparation of a structurally related compound, which illustrates the general principles of ether linkage formation involving a halogenated benzotrifluoride.[17][18]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| m-Salicylic acid | 138.12 | 60 g | 0.426 |
| Potassium hydroxide | 56.11 | 60.6 g | 0.98 |
| 3,4-dichlorobenzotrifluoride | 215.0 | 106.3 g | 0.489 |
| 18-crown-6 | 264.32 | 3.0 g | 0.011 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 200 g | - |
| Toluene | 92.14 | 180 g | - |
| Hydrochloric acid (HCl) | - | As needed | - |
Procedure:
-
Salification: In a 500 mL flask equipped with a stirrer and a Dean-Stark apparatus, add m-salicylic acid, potassium hydroxide, DMSO, and toluene.
-
Add 18-crown-6 as a phase-transfer catalyst.
-
Heat the mixture to reflux to remove water azeotropically.
-
Condensation: After complete removal of water, slowly add 3,4-dichlorobenzotrifluoride to the reaction mixture.
-
Heat the reaction mixture to 135-155 °C and maintain for 6 hours.
-
Acidification and Isolation: Cool the reaction mixture and dissolve it in water.
-
Acidify the aqueous solution to a pH of 1 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | ~97.9% |
| Purity (by HPLC) | >95% |
Experimental Workflow for Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid
Protocol 2: Hypothetical Synthesis of a Liquid Crystal Monomer
This protocol outlines a general esterification procedure to synthesize a liquid crystal monomer using this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |
| This compound | 254.59 | 10 |
| 4-Pentylphenol | 164.24 | 10 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1 |
| Dichloromethane (DCM) | 84.93 | 50 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-pentylphenol in dichloromethane.
-
Add DMAP to the solution.
-
Cool the flask in an ice bath and add DCC portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Experimental Workflow for Liquid Crystal Monomer Synthesis
Signaling Pathway Diagram for Drug Development Context
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target in oncology. Derivatives of 4-amino-3-chloro benzoate ester have been investigated as EGFR inhibitors.[12]
EGFR Signaling Pathway and Potential Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nematic Liquid Crystals with a Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A multifunctional cobalt–organic framework for proton conduction and selective sensing of Fe3+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 8. Halogenated Metal-Organic Framework Glasses and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen-engineered metal–organic frameworks enable high-performance electrochemical glucose sensing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 18. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-4-(trifluoromethoxy)benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound. Two primary synthetic routes are discussed:
-
Route A: Oxidation of 3-chloro-4-(trifluoromethoxy)toluene.
-
Route B: Multi-step synthesis from 3-chloro-4-(trifluoromethoxy)aniline via a benzonitrile intermediate.
Route A: Oxidation of 3-chloro-4-(trifluoromethoxy)toluene
Q1: My oxidation of 3-chloro-4-(trifluoromethoxy)toluene is showing low conversion. What are the potential causes and solutions?
A1: Low conversion is a common issue in the oxidation of substituted toluenes. Several factors could be responsible:
-
Catalyst Inactivity: If using a metal catalyst (e.g., Cobalt or Manganese salts), it may be poisoned or used in insufficient quantity. Ensure the catalyst is fresh and used at the recommended loading. For permanganate oxidations, ensure the stoichiometry is correct, as it is a reagent, not a catalyst.[1]
-
Insufficient Oxidant: In catalytic air/O₂ oxidations, ensure adequate pressure and efficient gas dispersion. For KMnO₄, a molar ratio of at least 2:1 (KMnO₄:Toluene) is typically required.[1]
-
Low Reaction Temperature: Oxidation reactions often have a significant activation energy. Gradually increasing the reaction temperature may improve the rate and conversion. However, be cautious of increased side-product formation at excessive temperatures.
-
Poor Solubility: In biphasic systems (e.g., KMnO₄ in water with the organic substrate), poor mixing can limit the reaction rate. The use of a phase-transfer catalyst (PTC) can dramatically improve the reaction rate and yield.[2]
Q2: I am observing significant impurity formation, such as the corresponding aldehyde or benzyl alcohol. How can I improve the selectivity for the benzoic acid?
A2: Formation of intermediate oxidation products like benzaldehyde and benzyl alcohol indicates incomplete oxidation. To improve selectivity:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure full conversion of intermediates to the carboxylic acid.
-
Optimize Oxidant Amount: A slight excess of the oxidant can help drive the reaction to completion.
-
Adjust Temperature: While higher temperatures increase the rate, they can sometimes lead to side reactions or degradation. A careful balance is needed. Running the reaction at a moderate temperature for a longer time may be beneficial.
-
Catalyst System: The choice of catalyst and co-catalysts is critical. For industrial-scale air oxidation, Co/Mn/Br⁻ systems are common as they are effective at promoting complete oxidation.[3]
Route B: Synthesis from 3-chloro-4-(trifluoromethoxy)aniline
Q1: The yield of my Sandmeyer reaction to produce 3-chloro-4-(trifluoromethoxy)benzonitrile is poor. What are the critical parameters to control?
A1: The Sandmeyer reaction is highly sensitive to reaction conditions. Low yields are often traced back to the initial diazotization step.
-
Strict Temperature Control: The diazotization of the aniline must be performed at low temperatures (typically 0-5 °C) to prevent the diazonium salt from decomposing prematurely.[4]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and subsurface to the acidic solution of the aniline to avoid localized overheating and formation of unwanted side-products like phenols.
-
Purity of Starting Aniline: Impurities in the starting 3-chloro-4-(trifluoromethoxy)aniline can interfere with the reaction. Ensure the aniline is of high purity before use.
-
Catalyst: Use a stoichiometric amount of the copper(I) cyanide catalyst and ensure it is active.
Q2: My final benzonitrile hydrolysis step is slow or incomplete. How can I drive it to completion?
A2: The hydrolysis of electron-deficient benzonitriles can be sluggish. To ensure complete conversion to the benzoic acid:
-
Harsher Conditions: Increase the concentration of the acid (e.g., H₂SO₄) or base (e.g., NaOH).[5]
-
Higher Temperature: Refluxing the reaction mixture for an extended period is often necessary.
-
Co-solvents: The addition of a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the nitrile and accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the intermediate benzamide. The reaction often proceeds via a stable amide intermediate which may require harsh conditions to hydrolyze further.[5]
Data Presentation
The following tables present representative data for key transformations. Note that optimal conditions will vary based on the specific substrate and lab setup.
Table 1: Representative Conditions for Toluene Derivative Oxidation
| Entry | Oxidant System | Catalyst (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | KMnO₄ / H₂O | Phase-Transfer Catalyst (1-5%) | 100 | 4-8 | 70-85[2] |
| 2 | O₂ (1.0 MPa) / Acetic Acid | Co(OAc)₂ (0.5%) | 150 | 2-4 | 65-80[3] |
| 3 | O₂ (1.0 MPa) / Acetic Acid | Co(OAc)₂/NaBr (0.5% / 1%) | 130-150 | 1-3 | >90[3] |
Table 2: Key Parameters for Sandmeyer & Hydrolysis Reactions
| Step | Reaction | Key Parameters | Common Reagents | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Diazotization / Sandmeyer | Temp: 0-5 °C, Slow NaNO₂ addition | 1. HCl, NaNO₂ 2. CuCN | 60-80[4] |
| 2 | Nitrile Hydrolysis (Acidic) | High Temp (Reflux), Long duration | Conc. H₂SO₄, H₂O | >90[6] |
| 3 | Nitrile Hydrolysis (Basic) | High Temp (Reflux), Long duration | Conc. NaOH, H₂O | >90[5] |
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis. Safety Note: These procedures involve hazardous materials and should only be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol A: Oxidation of 3-chloro-4-(trifluoromethoxy)toluene
This protocol uses potassium permanganate for a lab-scale synthesis.
Materials:
-
3-chloro-4-(trifluoromethoxy)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-(trifluoromethoxy)toluene (1.0 eq) and water (20 mL per gram of toluene).
-
Reaction: Add KMnO₄ (2.2 eq) portion-wise to the stirred mixture. A mild exotherm may be observed.
-
Reflux: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Quench: Cool the reaction mixture to room temperature. Add a saturated solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ is reduced to a colorless solution of Mn²⁺ salts.
-
Basification & Wash: Make the solution basic (pH > 12) by adding 10M NaOH. Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Synthesis from 3-chloro-4-(trifluoromethoxy)aniline
This protocol involves a two-step sequence: Sandmeyer reaction followed by hydrolysis.
Step 1: Sandmeyer Reaction - Synthesis of 3-chloro-4-(trifluoromethoxy)benzonitrile
-
Diazotization: Dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.
-
Workup: Cool the reaction mixture and extract the product with ethyl acetate or toluene. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis - Synthesis of this compound
-
Setup: Combine the crude 3-chloro-4-(trifluoromethoxy)benzonitrile from the previous step with a 1:1 mixture of concentrated H₂SO₄ and water.
-
Reflux: Heat the mixture to reflux (120-140 °C) and maintain for 8-16 hours. Monitor the reaction by TLC or HPLC for the disappearance of the nitrile and the intermediate amide.
-
Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization may be performed if necessary.
Visualizations
The following diagrams illustrate the synthetic workflows and a troubleshooting guide.
Caption: Overview of the two primary synthetic routes to the target molecule.
Caption: Troubleshooting flowchart for low yield in the oxidation route (Route A).
References
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Chloro-4-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route and may include unreacted starting materials, isomers, and byproducts from side reactions. For instance, in syntheses involving the oxidation of a corresponding toluene derivative, incomplete oxidation can lead to the presence of the starting material or intermediate aldehydes. In coupling reactions, homocoupling byproducts and residual catalyst may be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and identifying impurities.[1][2] Other methods include melting point analysis, where a sharp melting point range close to the literature value indicates high purity, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structure and identify any contaminants.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | - The chosen solvent is too effective, and the compound remains soluble even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and cooling is too rapid. | - Choose a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration of the compound.- If the solution is still clear at a low temperature, consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then gently warm until the solution is clear again before allowing it to cool slowly.- Introduce a seed crystal of the pure compound to initiate crystallization. |
| Product is Discolored After Recrystallization | - Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | - The chosen mobile phase (eluent) has either too high or too low polarity.- The column is overloaded with the sample. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first to achieve good separation between the desired compound and impurities.- Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size. |
| Compound Elutes Too Quickly or Too Slowly | - The polarity of the mobile phase is too high (elutes too quickly) or too low (elutes too slowly). | - Adjust the polarity of the mobile phase. To make it more polar, increase the proportion of the more polar solvent. To make it less polar, increase the proportion of the less polar solvent. |
| Cracking of the Silica Gel Bed | - The column was allowed to run dry. | - Always keep the solvent level above the top of the silica gel. Carefully add more eluent as needed without disturbing the silica bed.[3] |
Quantitative Data from Purification of a Structurally Similar Compound
| Purification Method | Initial Purity | Final Purity/Content | Yield | Reference |
| Acidification, Filtration, and Drying | Not Specified | 85.1% | 96.1% | [4] |
| Acidification, Filtration, and Drying | Not Specified | 94.6% - 95.1% | 96.8% - 97.9% | [5][6] |
Experimental Protocols
Recrystallization (General Procedure)
This is a general protocol that should be optimized for this compound by screening various solvents.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography (General Procedure)
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of this polarity. The mobile phase (eluent) should be chosen based on TLC analysis to provide good separation (Rf value of the desired compound around 0.3-0.5). A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether), often with a small amount of acetic or formic acid to improve peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during the recrystallization of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]
- 5. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 6. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
common side reactions in the synthesis of trifluoromethoxy-containing compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethoxy-containing compounds.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My trifluoromethoxylation reaction is giving low yields or failing altogether. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in trifluoromethoxylation reactions is a frequent issue that can stem from several factors, including the choice of reagents, reaction conditions, and the nature of the substrate.
-
Reagent Instability and Purity: Many trifluoromethoxylation reagents are highly reactive and can be unstable, toxic, or require specific handling conditions.[1][2] For instance, reagents like trifluoromethyl perfluorite are gaseous and toxic, making them difficult to handle.[2] The purity of reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, can vary between batches and suppliers, potentially introducing inhibitors that stall the reaction.[3]
-
Solution: Ensure you are using high-purity, fresh reagents. If you suspect reagent degradation, consider purchasing a new batch. For moisture-sensitive initiators like fluoride sources (e.g., TBAF, CsF), ensure they are anhydrous and handled under inert conditions.[4]
-
-
Substrate Reactivity: The electronic properties of your substrate play a crucial role. Electron-poor aromatic compounds often require higher reaction temperatures to achieve full conversion.[2] Conversely, electron-rich phenols may be prone to competing C-trifluoromethylation.[5]
-
Solution: For less reactive substrates, consider increasing the reaction temperature or using a more potent initiator system. For substrates prone to side reactions, careful optimization of reaction conditions (temperature, solvent, catalyst) is necessary.
-
-
Reaction Conditions: Trifluoromethoxylation reactions are often sensitive to moisture and air. The choice of solvent can also significantly impact the reaction outcome.
-
Solution: Employ strictly anhydrous and inert reaction conditions. Use oven-dried or flame-dried glassware and anhydrous solvents.[3] Screen different solvents to find the optimal one for your specific reaction. For example, DMF has been shown to accelerate reactions and improve yields with certain catalysts.[4]
-
Question 2: I am observing significant formation of side products, such as fluorinated or C-trifluoromethylated compounds. How can I improve the selectivity for O-trifluoromethoxylation?
Answer:
The formation of byproducts is a common challenge in trifluoromethoxylation. Here are some key side reactions and strategies to mitigate them:
-
Arene Fluorination: This is a common competing reaction, especially when using reagents that can act as a source of electrophilic fluorine.[2]
-
Solution: Modifying the reaction conditions, such as the choice of solvent and temperature, can sometimes favor the desired O-trifluoromethoxylation. Screening different trifluoromethoxylating agents may also be necessary to find one with higher selectivity for your substrate.
-
-
C-Trifluoromethylation: For phenols with unsubstituted ortho- or para-positions, electrophilic attack on the aromatic ring can lead to C-trifluoromethylated byproducts.[5]
-
Bis-trifluoromethoxylation: In some cases, especially when using a large excess of the trifluoromethoxylating reagent, double trifluoromethoxylation of the arene can occur.[5]
-
Solution: Carefully controlling the stoichiometry of the reagents is crucial. Using the arene as the limiting reagent can help to minimize the formation of bis-trifluoromethoxylated products.[7]
-
Question 3: My reaction is producing a significant amount of gas, and in some cases, the reaction vessel has become pressurized. What is causing this, and is it a safety concern?
Answer:
Gas evolution, primarily fluoroform (CF₃H), is a known issue when using nucleophilic trifluoromethylating agents like TMSCF₃ in the presence of protic sources.
-
Cause: The active trifluoromethylating species, the trifluoromethyl anion (CF₃⁻), is a strong base. It can react with any adventitious water or acidic protons on the substrate (e.g., hydroxyl groups, α-protons of enolizable ketones) to generate fluoroform gas.[3]
-
Safety Hazard: Yes, this is a significant safety concern. Fluoroform has low solubility in common organic solvents. If the reaction concentration is too high (e.g., >0.3 M in THF), the evolved gas can cause a dangerous pressure buildup in a sealed vessel, potentially leading to an eruption or vessel failure.[3]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[3]
-
Substrate Protection: If your substrate has acidic protons, consider protecting these functional groups before the trifluoromethylation step.[3]
-
Control Reaction Concentration: Keep the reactant concentration low to ensure that any evolved gas remains dissolved in the solvent.[3]
-
Slow Reagent Addition: Add the initiator or TMSCF₃ slowly to control the rate of gas evolution.
-
Proper Venting: Ensure the reaction vessel is equipped with a proper venting system, such as a bubbler, to safely release any evolved gas.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of aryl trifluoromethyl ethers?
A1: Besides the desired O-trifluoromethoxylation, several side reactions can occur, leading to a mixture of products and reduced yields. The most common include:
-
C-Trifluoromethylation: Electrophilic attack on the aromatic ring, particularly at the ortho and para positions of phenols.[5]
-
Arene Fluorination: Direct fluorination of the aromatic ring.[2]
-
Decomposition of Reagents: Trifluoromethoxide sources can decompose to carbonyl fluoride (COF₂) and fluoride anions.[5]
-
Protolytic Defluorination: The trifluoromethyl group of the product can undergo decomposition under strongly acidic conditions.[8]
-
Formation of Silyl Enol Ethers: When using TMSCF₃ with enolizable ketones, deprotonation of the α-carbon can lead to the formation of a silyl enol ether byproduct.[3][4]
Q2: How does the choice of trifluoromethoxylation reagent impact the reaction outcome?
A2: The choice of reagent is critical and depends on the substrate and desired transformation. Reagents can be broadly categorized as electrophilic, nucleophilic, or radical sources of the OCF₃ group.
-
Electrophilic Reagents: (e.g., Umemoto's reagents) are often used for the trifluoromethoxylation of nucleophiles like phenols and alcohols. However, they can be highly reactive and require careful handling.[5][9]
-
Nucleophilic Reagents: (e.g., TMSCF₃ with an initiator) are versatile for trifluoromethylating a wide range of electrophiles. A major challenge with these reagents is their basicity, which can lead to side reactions with acidic protons.[3][4]
-
Radical Precursors: These reagents generate a trifluoromethoxy radical and are useful for C-H trifluoromethoxylation, but their availability can be limited.[2]
Q3: Are there any general strategies to improve the success rate of trifluoromethoxylation reactions?
A3: Yes, several general strategies can be employed:
-
Thorough Literature Search: Before starting your experiments, conduct a thorough literature search for similar transformations to identify optimized conditions and potential pitfalls.
-
Small-Scale Optimization: Begin with small-scale reactions to screen different solvents, catalysts, temperatures, and reagent stoichiometries.
-
Inert Atmosphere and Anhydrous Conditions: Given the sensitivity of many reagents to air and moisture, always work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[3][4]
-
Careful Product Analysis: Use techniques like ¹⁹F NMR, GC-MS, and LC-MS to identify not only your desired product but also any byproducts. This information is crucial for troubleshooting and optimizing the reaction.
Data Presentation
Table 1: Common Side Products in Trifluoromethoxylation and Mitigation Strategies
| Side Product | Common Cause | Reaction Type | Mitigation Strategy |
| C-Trifluoromethylated Arene | Electrophilic attack on electron-rich arenes | Electrophilic Trifluoromethoxylation | Protect reactive positions on the arene; use a two-step rearrangement strategy[5][6] |
| Fluorinated Arene | Competing fluorination reaction | Electrophilic Trifluoromethoxylation | Optimize reaction conditions (solvent, temperature); screen different reagents[2] |
| Fluoroform (CF₃H) | Reaction of CF₃⁻ with protic sources | Nucleophilic Trifluoromethoxylation | Use strictly anhydrous conditions; protect acidic functional groups; control reaction concentration[3] |
| Silyl Enol Ether | Deprotonation of enolizable ketones | Nucleophilic Trifluoromethoxylation | Use pre-silylated substrates; optimize reaction temperature and initiator[3][4] |
| Bis-trifluoromethoxylated Arene | Excess trifluoromethoxylating reagent | Various | Use the arene as the limiting reagent; control stoichiometry[5] |
Experimental Protocols
Protocol 1: General Procedure for Silver-Mediated Oxidative O-Trifluoromethylation of Phenols with TMSCF₃
This protocol is adapted from the work of Qing and co-workers and is suitable for the trifluoromethoxylation of electron-rich phenols.[2]
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous solvents.
-
TMSCF₃ should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the phenol (1.0 equiv), AgOTf (2.0 equiv), and an oxidant such as Selectfluor® (2.0 equiv).
-
Evacuate and backfill the tube with dry nitrogen three times.
-
Add anhydrous solvent (e.g., CH₃CN) via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Slowly add TMSCF₃ (2.0-3.0 equiv) to the stirred reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or ¹⁹F NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield trifluoromethoxylation reactions.
Caption: Mitigation strategies for common side reactions in trifluoromethoxylation.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 3-Chloro-4-(trifluoromethoxy)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and troubleshooting common issues encountered during the derivatization of 3-Chloro-4-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The most common derivatization methods for carboxylic acids like this compound are esterification and amidation. These reactions convert the polar carboxylic acid group into a less polar ester or amide, which can improve volatility for gas chromatography (GC) analysis or enhance ionization for mass spectrometry (MS). Silylation is another common technique to increase volatility for GC analysis.[1][2][3]
Q2: Why is my derivatization reaction not going to completion?
A2: Incomplete derivatization can be caused by several factors. One common reason is the presence of moisture, which can hydrolyze the activated intermediates or the derivatizing reagent itself.[4] Using anhydrous solvents and reagents is crucial. Another cause can be insufficient reagent concentration; a molar excess of the derivatizing agent is often recommended.[4] For amide bond formation, incomplete activation of the carboxylic acid is a frequent issue.[5] The choice of coupling agent and reaction conditions are critical for achieving complete conversion.
Q3: How can I shorten the reaction time for the derivatization of this compound?
A3: Optimizing reaction parameters can help shorten the reaction time. Increasing the reaction temperature often accelerates the reaction rate.[6] The choice of a more efficient coupling reagent or catalyst can also significantly reduce the required reaction time. Additionally, ensuring optimal concentrations of all reactants can drive the reaction to completion faster. For some reactions, microwave-assisted heating can dramatically reduce reaction times.
Q4: What are the best coupling reagents for forming an amide with this compound?
A4: Several effective coupling reagents can be used for amide bond formation. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency.[5] Other highly effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[5] The optimal choice will depend on the specific amine being coupled and the desired reaction conditions.
Q5: I am observing significant side product formation. What can I do to minimize this?
A5: Side product formation can often be minimized by carefully controlling the reaction conditions. For amide coupling, the formation of an N-acylurea byproduct can occur with carbodiimide reagents; adding HOBt can suppress this side reaction. Running the reaction at a lower temperature can also help reduce the formation of unwanted byproducts. Purification of the starting materials to remove any impurities can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU). Ensure you are using a sufficient excess of the coupling agent. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance from the amine or acid. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered coupling reagent. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature. |
| Deactivation of the coupling reagent. | Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents appropriately. | |
| Poor solubility of starting materials. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Difficulty in Product Purification | Unreacted starting materials remaining. | Optimize the reaction to drive it to completion. Use an excess of one reagent (if easily removable) to consume the other. |
| Byproducts from the coupling reagent. | Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup. |
Experimental Protocols
General Protocol for Amide Formation using HATU
This protocol is a general guideline for the derivatization of this compound with a primary or secondary amine using HATU as the coupling agent.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: To the stirred solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[7]
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for amide synthesis adapted from general methods for structurally similar benzoic acids. Optimization for this compound may be required.
| Parameter | Condition 1 (HATU) | Condition 2 (EDC/HOBt) | Condition 3 (Phosphonium Salt) |
| Coupling Reagent | HATU | EDC / HOBt | Triphenylphosphine / N-chlorophthalimide |
| Base | DIPEA | DIPEA or Triethylamine | Not specified |
| Solvent | DMF or DCM | DMF or DCM | Toluene or Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 12 - 24 hours | 12 hours |
Visualizations
Caption: Workflow for amide derivatization.
Caption: Troubleshooting decision tree.
References
- 1. weber.hu [weber.hu]
- 2. gcms.cz [gcms.cz]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Halogenated Benzoic Acids
Welcome to the technical support center for the synthesis of halogenated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of halogenated benzoic acids?
A1: Researchers often face challenges related to:
-
Regioselectivity: Controlling the position of halogenation on the benzoic acid ring is a primary challenge. The carboxylic acid group is a meta-director for electrophilic aromatic substitution.[1][2]
-
Reaction Yield: Achieving high yields can be difficult due to side reactions, incomplete conversion of starting materials, or product loss during workup and purification.[3][4]
-
Purification: Separating the desired halogenated benzoic acid from starting materials, isomers, and other byproducts can be complex.[3][5]
-
Side Reactions: Undesired reactions such as over-halogenation, hydroxylation (in Sandmeyer reactions), and the formation of biaryl byproducts can significantly impact yield and purity.[3][6]
-
Catalyst Activity: In cross-coupling reactions, catalyst deactivation can lead to incomplete reactions.[7][8]
Q2: How can I improve the regioselectivity of halogenation on a benzoic acid derivative?
A2: The regioselectivity of electrophilic halogenation is primarily dictated by the electronic nature of the substituents on the aromatic ring. The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position.[1][2] To achieve different substitution patterns, alternative synthetic routes are often necessary:
-
Ortho/Para Halogenation: It is often more effective to start with a precursor that has an ortho/para-directing group, perform the halogenation, and then convert that group to a carboxylic acid.
-
Directed Ortho-Metalation (DoM): This strategy involves using a directing group to deprotonate the ortho position with a strong base, followed by quenching with a halogen source.
-
Sandmeyer Reaction: Starting from an appropriately substituted aminobenzoic acid, the Sandmeyer reaction allows for the introduction of a halogen at the position of the amino group, providing access to isomers not easily obtained through direct halogenation.[9][10]
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.[3][4]
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or inactive reagents.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure the purity and reactivity of your starting materials and reagents.[6]
-
-
Side Reactions:
-
Product Loss During Workup:
-
Cause: Halogenated benzoic acids can have some solubility in aqueous layers during extraction.
-
Solution: Saturate the aqueous phase with a salt like NaCl (brine wash) to decrease the solubility of the organic product. Use cold solvents for washing the final product to minimize loss.[3]
-
-
Catalyst Deactivation (for cross-coupling reactions):
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination of Benzoic Acid
Q: I am trying to synthesize 3-bromobenzoic acid via electrophilic bromination, but I am getting a mixture of isomers. How can I improve the selectivity?
A: The carboxyl group of benzoic acid is a meta-directing group, so 3-bromobenzoic acid should be the major product.[1] However, the formation of ortho and para isomers can occur.
Troubleshooting Steps:
-
Confirm the Directing Group Effect: The electron-withdrawing nature of the carboxylic acid group deactivates the benzene ring towards electrophilic attack and directs the incoming electrophile to the meta position. This is because the carbocation intermediate formed upon meta attack is more stable than the intermediates for ortho and para attack.[2]
-
Control Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. Running the reaction at a lower temperature may improve the ratio of the meta isomer.
-
Choice of Lewis Acid: A milder Lewis acid catalyst might provide better selectivity.
-
Purification: Recrystallization is often effective in separating the meta isomer from the ortho and para isomers due to differences in their crystal lattice energies and solubilities.[3]
Issue 2: Incomplete Reaction in Sandmeyer Synthesis of Chlorobenzoic Acid
Q: I am performing a Sandmeyer reaction to synthesize a chlorobenzoic acid from an aminobenzoic acid, but the reaction is not going to completion.
A: The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt catalyst.[10] Incomplete reaction can be due to several factors.
Troubleshooting Steps:
-
Diazotization Step:
-
Temperature Control: Ensure the temperature of the diazotization reaction is maintained between 0 and 5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.[3]
-
Acid Concentration: Use a sufficient excess of mineral acid (e.g., HCl) to prevent side reactions like the coupling of the diazonium salt with the starting amine.[3]
-
-
Sandmeyer Reaction Step:
-
Catalyst Activity: Use a fresh, active solution of copper(I) chloride. The Cu(I) species is crucial for the single-electron transfer mechanism that initiates the radical substitution.[10]
-
Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. This ensures that the concentration of the diazonium salt remains low, minimizing side reactions.
-
-
Purity of Starting Material: Ensure the starting aminobenzoic acid is pure, as impurities can interfere with the diazotization process.
Issue 3: Catalyst Deactivation in Suzuki Coupling for the Synthesis of Fluorobenzoic Acid Derivatives
Q: I am attempting a Suzuki cross-coupling reaction to synthesize a fluorobenzoic acid derivative, but the reaction stalls and I observe catalyst decomposition (formation of palladium black).
A: Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, catalyst deactivation is a common issue.[7][8][11]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a known poison for the active Pd(0) catalyst, causing it to oxidize to an inactive Pd(II) species.[11]
-
Procedure: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Action: For challenging couplings, consider using more electron-rich and bulky phosphine ligands, which can promote oxidative addition and stabilize the catalytic species.
-
-
Purity of Reagents:
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially at higher temperatures or in the presence of a strong base. Use high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[11]
-
Solvent Purity: Use anhydrous solvents, as water can sometimes interfere with the reaction, although in some cases, a small amount of water is necessary.[13]
-
-
Base Selection: The base is critical for activating the boronic acid.
-
Action: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can depend on the specific substrates and solvent system.[11]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the synthesis of various halogenated benzoic acids. These should be used as a starting point for optimization.
Table 1: Electrophilic Bromination of Benzoic Acid
| Parameter | Condition | Expected Yield | Reference |
| Reagents | Benzoic acid, Br₂, FeBr₃ | 75-85% | [14] |
| Solvent | None (neat) or CCl₄ | [14] | |
| Temperature | Room temperature to gentle reflux | [14] | |
| Reaction Time | Several hours | [14] |
Table 2: Sandmeyer Reaction for Synthesis of 3-Bromobenzoic Acid
| Parameter | Condition | Expected Yield | Reference |
| Starting Material | 3-Aminobenzoic acid | ~70% | [3] |
| Diazotization | NaNO₂, HBr, 0-5 °C | [3] | |
| Halogenation | CuBr, HBr | [3] | |
| Temperature | 0-5 °C then warm to RT | [3] |
Table 3: Suzuki Coupling for Biaryl Benzoic Acid Synthesis
| Parameter | Condition | Expected Yield | Reference |
| Aryl Halide | 2-Bromobenzoic acid | Up to 95% | [15] |
| Boronic Acid | 3-Methylphenylboronic acid | [15] | |
| Catalyst | Pd(OAc)₂ | [15] | |
| Ligand | PPh₃ | [15] | |
| Base | Na₂CO₃ | [15] | |
| Solvent | Aqueous solution | [15] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzoic Acid via Electrophilic Bromination
Materials:
-
Benzoic acid
-
Liquid bromine (Br₂)
-
Iron filings (or FeBr₃)
-
Carbon tetrachloride (CCl₄) (optional, as solvent)
-
10% Sodium bisulfite solution
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzoic acid and a catalytic amount of iron filings.
-
If using a solvent, add CCl₄.
-
From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully quench excess bromine with a 10% sodium bisulfite solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water.
-
Extract the product into the aqueous phase by adding 10% sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the 3-bromobenzoic acid.
-
Collect the solid by vacuum filtration and purify by recrystallization from hot water.[16]
Protocol 2: Synthesis of 2-Chlorobenzoic Acid via Sandmeyer Reaction
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Diazotization:
-
Dissolve 2-aminobenzoic acid in concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.
-
-
Preparation of Copper(I) Chloride Solution:
-
Prepare a solution of CuCl in concentrated HCl.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure complete reaction.
-
-
Workup:
-
Cool the reaction mixture and collect the precipitated crude 2-chlorobenzoic acid by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Benzoic acid - Wikipedia [en.wikipedia.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
solubility issues of 3-Chloro-4-(trifluoromethoxy)benzoic acid in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)benzoic acid, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: this compound is a carboxylic acid and, as such, its aqueous solubility is highly pH-dependent.[5][6][7] At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, protonated form, which is less soluble. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the corresponding carboxylate salt. This anionic form is significantly more polar and, therefore, more soluble in water.[8]
Q3: What is the predicted pKa of this compound?
A3: An exact experimental pKa value is not available in the reviewed literature. However, we can estimate its pKa based on related structures. Benzoic acid has a pKa of approximately 4.2. The chloro and trifluoromethoxy substituents are both electron-withdrawing groups, which tend to increase the acidity of the carboxylic acid (i.e., lower its pKa).[8] For comparison, the pKa of 4-fluorobenzoic acid is 4.14, and that of 3-fluorobenzoic acid is 3.86. Therefore, it is reasonable to predict that the pKa of this compound is likely to be in the range of 3.5 to 4.0.
Q4: Why is my compound precipitating out of my aqueous buffer?
A4: Precipitation is a common issue with poorly soluble compounds like this one. The most likely reason is that the concentration of the compound exceeds its solubility limit under the specific conditions of your experiment (e.g., pH, temperature, buffer composition). If you have recently adjusted the pH downwards, this will cause the more soluble carboxylate salt to convert back to the less soluble neutral acid, leading to precipitation.
Troubleshooting Guide
Issue: Compound is not dissolving in aqueous buffer.
Below is a troubleshooting workflow to address solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Data Summary
As no specific quantitative data was found for this compound, the following table summarizes the predicted effects of various factors on its aqueous solubility based on general chemical principles.
| Factor | Predicted Effect on Solubility | Rationale |
| Increasing pH (from acidic to basic) | Significant Increase | Deprotonation of the carboxylic acid to form a highly soluble carboxylate salt.[6][8] |
| Decreasing pH (from basic to acidic) | Significant Decrease | Protonation of the carboxylate salt to form the poorly soluble neutral carboxylic acid. |
| Increasing Temperature | Moderate Increase | For most solid solutes, solubility increases with temperature.[9] |
| Addition of Organic Co-solvents (e.g., DMSO, Ethanol) | Significant Increase | The compound is lipophilic and will be more soluble in less polar solvent mixtures. |
| High Salt Concentration ("Salting Out") | Decrease | High concentrations of neutral salts can decrease the solubility of non-ionic solutes by competing for water molecules. |
| Particle Size Reduction (Micronization) | Increases Dissolution Rate | Smaller particles have a larger surface area, which increases the speed of dissolution, but does not affect the equilibrium solubility.[10] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol describes how to prepare a stock solution by converting the acid to its more soluble salt form.
-
Weigh Compound: Weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water to the solid to create a suspension.
-
pH Adjustment: While stirring, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution.
-
Dissolution: Continue adding the base until the compound fully dissolves. The pH at this point should be well above the predicted pKa (e.g., pH 8-9).
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume and concentration.
-
Verification: Check the final pH and adjust if necessary. Note that this stock solution is basic. When adding it to a final assay buffer, ensure the final pH of the assay is not significantly altered or re-adjust as needed.
Visualizations
pH-Solubility Relationship
The following diagram illustrates the relationship between pH, the ionization state of a carboxylic acid, and its resulting solubility.
Caption: pH effect on carboxylic acid solubility.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. PubChemLite - this compound (C8H4ClF3O3) [pubchemlite.lcsb.uni.lu]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid, with a focus on scaling up production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or Incomplete Reaction Conversion
-
Question: My reaction is stalling, and analysis shows a significant amount of starting material remaining. What are the potential causes and solutions?
-
Answer: Low or incomplete conversion can stem from several factors, especially when scaling up.
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and temperature differences.
-
Solution: Increase the stirring speed and ensure the reactor is properly baffled for efficient mixing. For viscous reaction mixtures, consider a more powerful overhead stirrer.
-
-
Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or solvents, or it may degrade over time at the reaction temperature.
-
Solution: Ensure all reactants and solvents are of high purity and are properly dried. A fresh batch of catalyst should be used. In some cases, adding the catalyst in portions throughout the reaction can help maintain its activity.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can deviate from the optimal temperature range in large volumes if the heating or cooling system is not adequate.
-
Solution: Monitor the internal reaction temperature closely and adjust the heating/cooling mantle accordingly. For highly exothermic reactions, consider adding the limiting reagent portion-wise to control the temperature.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize its formation?
-
Answer: Byproduct formation is a common challenge during scale-up.
-
Side Reactions: At elevated temperatures or prolonged reaction times, alternative reaction pathways may become more prevalent.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might be preferable to a higher temperature for a shorter period. The order of addition of reagents can also influence selectivity.
-
-
Hydrolysis of Trifluoromethoxy Group: The trifluoromethoxy group can be sensitive to strong acidic or basic conditions, leading to hydrolysis.
-
Solution: Carefully control the pH of the reaction mixture. If strong acids or bases are necessary, consider using a milder reagent or protecting the sensitive functional group.
-
-
Decarboxylation: The final product, a benzoic acid derivative, may undergo decarboxylation at high temperatures.
-
Solution: Avoid excessive temperatures during the reaction and work-up. If distillation is used for purification, employ vacuum distillation to lower the boiling point.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product. The crude material is an oil, or the crystallization is not effective. What can I do?
-
Answer: Isolation and purification challenges are often magnified at scale.
-
Emulsion Formation during Work-up: The presence of both organic and aqueous phases with surfactants or fine solids can lead to stable emulsions.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
-
-
Oiling Out during Crystallization: The product may separate as an oil instead of a crystalline solid if the cooling rate is too fast or if the solvent system is not optimal.
-
Solution: Allow the solution to cool slowly with gentle stirring. Try different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Seeding the solution with a small crystal of the pure product can induce crystallization.
-
-
Product Purity Issues: The final product may not meet the required purity specifications.
-
Solution: Multiple purification steps may be necessary. Recrystallization is often effective for crystalline solids. For non-crystalline products, column chromatography may be required, although this can be challenging and costly at a large scale. Alternatively, converting the acid to a salt, crystallizing the salt, and then regenerating the acid can be an effective purification strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A1: A common and scalable approach involves the Williamson ether synthesis. This typically involves reacting 3-chloro-4-hydroxybenzoic acid with a trifluoromethylating agent in the presence of a base. An alternative route is the oxidation of 3-chloro-4-(trifluoromethoxy)toluene.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Several safety aspects are crucial:
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is equipped with a pressure relief system.
-
Exothermic Reactions: Monitor the temperature closely and have an emergency cooling plan in place.
-
Hazardous Reagents: Handle all chemicals, especially corrosive acids, bases, and volatile organic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: At-line or in-line monitoring techniques are preferable for large-scale reactions.
-
High-Performance Liquid Chromatography (HPLC): Taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC is a reliable way to track the consumption of starting materials and the formation of the product.
-
Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time information about the concentration of key functional groups in the reaction mixture.
Q4: What are the key parameters to control for a successful and reproducible scale-up?
A4: Key parameters to control include:
-
Stoichiometry of reactants.
-
Concentration of the reaction mixture.
-
Reaction temperature.
-
Reaction time.
-
Stirring rate.
-
Rate of addition of reagents.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of a Structurally Similar Compound, 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid, via Phase Transfer Catalysis. [1][2]
| Parameter | Value |
| Starting Materials | m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride |
| Base | Potassium Hydroxide |
| Catalyst | 18-Crown-6 or 15-Crown-5 |
| Solvent | Dimethyl sulfoxide (DMSO) / Toluene |
| Reaction Temperature | 130-175 °C |
| Reaction Time | 4.5 - 6.5 hours |
| Yield | > 96% |
| Purity | > 94% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Lab Scale)
-
Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 3-chloro-4-hydroxybenzoic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the mixture.
-
Trifluoromethylation: While stirring, slowly introduce the trifluoromethylating agent (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) (1.1-1.5 equivalents) into the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Acidify the aqueous solution with HCl to a pH of 1-2, which should precipitate the crude product. Filter the solid and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis and Purification of 3-Chloro-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from 4-(trifluoromethoxy)toluene. The first step is the chlorination of the aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
Based on the synthetic route involving chlorination of 4-(trifluoromethoxy)toluene followed by oxidation, several impurities can be expected:
-
Unreacted Starting Material: Residual 3-chloro-4-(trifluoromethoxy)toluene from an incomplete oxidation reaction.
-
Isomeric Byproducts: Formation of other chlorinated isomers during the initial chlorination step.
-
Over-oxidation Products: While less common, harsh oxidation conditions could potentially lead to ring-opening or other degradation products.
-
Incomplete Oxidation Products: Intermediate species from the oxidation of the methyl group, such as 3-chloro-4-(trifluoromethoxy)benzaldehyde or the corresponding benzyl alcohol.
-
Hydrolysis Products: Although the trifluoromethoxy group is generally stable, harsh acidic or basic conditions could potentially lead to its hydrolysis, forming the corresponding phenol.
Q3: What methods can be used to purify crude this compound?
The primary methods for purifying the crude product are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Q4: Are there any specific safety precautions I should take when working with this compound and its synthetic precursors?
Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. The reagents used in the synthesis, such as oxidizing agents and chlorinated compounds, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound after Oxidation
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the oxidizing agent. |
| Degradation of Product | Harsh oxidation conditions (e.g., excessively high temperature or concentration of oxidant) can lead to product degradation. Optimize the reaction temperature and the rate of addition of the oxidizing agent. |
| Poor Work-up Procedure | During the work-up, ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully. Insufficient acidification will result in the product remaining dissolved in the aqueous phase as its carboxylate salt. |
Problem 2: Product is Contaminated with Starting Material (3-chloro-4-(trifluoromethoxy)toluene)
| Purification Method | Protocol |
| Recrystallization | Select a solvent system where the benzoic acid derivative has high solubility at elevated temperatures and low solubility at room temperature, while the non-polar starting material remains more soluble. A mixture of a polar solvent (e.g., ethanol, isopropanol) and water is often effective. |
| Column Chromatography | Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar starting material will elute before the more polar carboxylic acid product. |
Problem 3: Presence of Multiple Spots on TLC After Initial Purification
| Possible Cause | Troubleshooting Step |
| Isomeric Impurities | Isomeric impurities can be challenging to remove by simple recrystallization due to similar solubility profiles. Column chromatography is generally more effective for separating isomers. A careful selection of the eluent system and a long column may be necessary to achieve good separation. |
| Multiple Byproducts | If multiple byproducts are present, a multi-step purification approach may be required. This could involve an initial acid-base extraction to separate the acidic product from neutral impurities, followed by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Oxidation of 3-chloro-4-(trifluoromethoxy)toluene
This protocol is a general guideline for the oxidation of 3-chloro-4-(trifluoromethoxy)toluene to this compound using potassium permanganate (KMnO₄).
Materials:
-
3-chloro-4-(trifluoromethoxy)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-(trifluoromethoxy)toluene and an aqueous solution of sodium carbonate or sodium hydroxide.
-
Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise to the refluxing mixture. The rate of addition should be controlled to maintain a gentle reflux and avoid a vigorous exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of its consumption.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated HCl or H₂SO₄ until the pH is acidic (pH ~1-2).
-
The white precipitate of this compound will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes the expected purity levels at different stages of the synthesis and purification process. These are typical values and may vary depending on the specific reaction conditions and the scale of the experiment.
| Stage | Expected Purity (%) | Common Impurities |
| Crude Product after Oxidation | 80 - 90% | Unreacted starting material, intermediate oxidation products |
| After Recrystallization | > 95% | Residual starting material, isomeric byproducts |
| After Column Chromatography | > 98% | Trace isomeric byproducts |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Benzoic Acid Derivatives
Welcome to the technical support center for troubleshooting reactions involving benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. Below, you will find a series of frequently asked questions (FAQs) that address common challenges, detailed troubleshooting protocols, and supporting data to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significantly different conversion rates with benzoic acids that have different substituents?
The electronic properties of substituents on the aromatic ring dramatically influence the reactivity of the carboxylic acid group.[1][2][3][4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the carboxyl group.[4] This stabilizes the resulting carboxylate anion, making the benzoic acid more acidic and generally more reactive towards nucleophilic attack on the carbonyl carbon.[1][2][3][4] Reactions with EWG-substituted benzoic acids often proceed faster and with higher conversion.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) push electron density towards the carboxyl group.[2][4] This destabilizes the carboxylate anion, making the acid less acidic and less reactive.[2][3][4]
-
Positional Effects (Ortho, Meta, Para): The position of the substituent matters. Ortho and para substituents can exert both inductive and resonance effects, whereas meta substituents primarily have an inductive effect.[4] A unique "ortho-effect" is observed where most ortho-substituents, regardless of their electronic nature, increase the acidity of the benzoic acid, which is thought to be a combination of steric and electronic factors.[1]
Q2: My esterification reaction with a sterically hindered benzoic acid is giving a very low yield. What is the cause and how can I fix it?
Low conversion in the esterification of sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid, is a common issue.
Primary Cause:
-
Steric Hindrance: Bulky groups in the ortho positions of the benzoic acid (and on the alcohol) physically block the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.[5] This significantly slows down the rate of reaction for common methods like Fischer esterification.[5]
Troubleshooting and Optimization:
-
Convert to a More Reactive Intermediate: The most effective strategy is to convert the sterically hindered benzoic acid into its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is much more electrophilic and readily reacts with the alcohol, even a hindered one, to form the ester.[5]
-
Use a Stronger Acid Catalyst and Harsher Conditions: For Fischer esterification, using a larger amount of a strong acid catalyst like sulfuric acid and increasing the reaction temperature may provide a marginal increase in yield, but this can also lead to side reactions.
-
Increase Reaction Time: Due to the slow reaction rate, extending the reaction time can sometimes improve conversion, but this is often not sufficient for highly hindered substrates.
Q3: I am struggling with a low yield in an amide coupling reaction. What are the likely culprits?
Low yields in amide bond formation are frequently encountered. The main reasons often involve issues with substrate activation, reagent choice, or reaction conditions.[6]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to form a highly reactive intermediate that can then react with the amine.[6] If the coupling reagent is not effective or is used in insufficient amounts, the conversion will be low.
-
Amine Deactivation: Amines are nucleophilic, but they are also basic. An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[6]
-
Steric Hindrance: Similar to esterification, bulky groups on either the benzoic acid or the amine can impede the reaction.[6]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, returning it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[6]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly affect the outcome of the reaction.[6]
Q4: I am observing unexpected side products in my reaction. What could they be?
Depending on the reaction conditions and substrates, various side reactions can occur.
-
In Esterification: If the reaction is run at high temperatures for extended periods, dehydration of the alcohol (if susceptible) or ether formation can occur. In industrial processes involving the oxidation of toluene to benzoic acid, byproducts like benzaldehyde, benzyl alcohol, and benzyl benzoate can be present as impurities in the starting material.[7][8]
-
Decarboxylation: At high temperatures, some benzoic acids can undergo decarboxylation, especially if catalyzed by copper salts, to form benzene derivatives.[9][10]
-
Friedel-Crafts Reactions: Benzoic acid itself is a poor substrate for Friedel-Crafts reactions because the carboxylic acid group is deactivating and reacts with the Lewis acid catalyst.[11][12][13]
Troubleshooting Workflows & Experimental Protocols
Logical Workflow for Troubleshooting Low Amide Coupling Yield
The following diagram outlines a step-by-step process for troubleshooting low conversion rates in amide coupling reactions involving benzoic acid derivatives.
Caption: Troubleshooting workflow for low-yield amide coupling.
Protocol 1: Amide Coupling of a Benzoic Acid using HATU
This protocol is a general procedure for amide bond formation, which is often effective for a range of benzoic acids.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the benzoic acid derivative in anhydrous DMF.
-
Add HATU followed by DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification of a Sterically Hindered Benzoic Acid via an Acid Chloride
This two-step protocol is highly effective for overcoming low conversion rates due to steric hindrance.[5]
Step A: Formation of the Acid Chloride Materials:
-
Sterically Hindered Benzoic Acid (e.g., 2,4,6-trimethylbenzoic acid) (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2-3 eq)
Procedure:
-
In a fume hood, combine the sterically hindered benzoic acid and an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction is complete when gas (SO₂ and HCl) evolution ceases.[5]
-
Carefully remove the excess thionyl chloride by distillation, possibly under reduced pressure, to obtain the crude acid chloride. This intermediate is often used directly in the next step.
Step B: Ester Formation Materials:
-
Crude Acid Chloride (from Step A) (1.0 eq)
-
Alcohol (1.0 eq)
-
Pyridine (or another non-nucleophilic base) (1.1 eq)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent in a clean, dry flask.
-
Cool the solution in an ice bath.
-
Slowly add the crude acid chloride (dissolved in a minimal amount of the same dry solvent) to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Substituents on the Acidity of Benzoic Acids
The pKₐ value is a direct measure of acidity, which correlates with the reactivity of the carboxyl group. A lower pKₐ indicates a stronger acid.
| Substituent (in para-position) | pKₐ | Effect on Acidity | Expected Reactivity Trend |
| -NO₂ | 3.44 | Increases | Higher |
| -CN | 3.55 | Increases | Higher |
| -Cl | 3.98 | Increases | Higher |
| -H (Benzoic Acid) | 4.20 | Baseline | Baseline |
| -CH₃ | 4.34 | Decreases | Lower |
| -OCH₃ | 4.47 | Decreases | Lower |
| -OH | 4.58 | Decreases | Lower |
| -NH₂ | 4.92 | Decreases | Lower |
Data compiled from multiple chemistry resources.
Table 2: Optimization of Amide Bond Formation Conditions
The following data illustrates the optimization of a model reaction between benzoic acid and benzylamine using different coupling agents and conditions.
| Entry | Coupling Agent | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (catalytic) | 30 | Reflux (DCM) | 24 | 15 |
| 2 | TiCl₄ (stoichiometric) | 150 | 85 (Pyridine) | 12 | 38 |
| 3 | Neopentasilane | 20 | 120 | 7 | 99 |
| 4 | Disilane | 60 | 120 | 7 | 99 |
| 5 | Monosilane | 120 | 120 | 7 | 99 |
Data adapted from references[14] and[15].
Signaling Pathways and Logical Relationships
Relationship between Substituent Electronic Effects and Benzoic Acid Reactivity
This diagram illustrates how the electronic properties of a substituent on the benzene ring influence the reactivity of the carboxylic acid.
Caption: Influence of substituents on benzoic acid reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. askfilo.com [askfilo.com]
- 12. Give reasons for the following: (a) Benzoic acid does not undergo Friedel.. [askfilo.com]
- 13. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of related compounds where catalyst choice is a critical factor.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems in catalytic synthesis.
Guide 1: Poor or Inconsistent Yields and Selectivity
Problem: You are observing low yields or inconsistent product selectivity when applying a catalytic method to a series of related substrates.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor yields and selectivity.
Q&A Troubleshooting:
-
Q1: My reaction provides a high yield for the model substrate, but the yield drops significantly with a slightly different analog. What is the likely cause? A1: This is a common issue and often points to the catalyst's sensitivity to steric or electronic changes in the substrate. The new functional group on your related compound might be sterically hindering the substrate's approach to the catalytic center or electronically deactivating it towards a key step in the catalytic cycle, such as oxidative addition in cross-coupling reactions. It is also possible that the new functional group is coordinating to the metal center and inhibiting catalysis.
-
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity? A2: Regioselectivity is highly dependent on the catalyst system. The choice of ligand, in particular, can have a profound impact. Bulky ligands can often direct the reaction to the less sterically hindered position. You may need to screen a variety of ligands with different steric and electronic properties to find the optimal one for your class of substrates.
-
Q3: My enantioselectivity is high for one substrate but low for a related one. What should I do? A3: The chiral environment created by the catalyst and ligand is crucial for enantioselectivity.[1] A minor change in the substrate can lead to a different optimal interaction with the chiral catalyst. It is advisable to screen a small library of chiral ligands. Sometimes, a subtle change in the ligand structure, such as modifying a substituent on the ligand backbone, can restore high enantioselectivity.[1] Additionally, reaction parameters like temperature and solvent can significantly influence the enantiomeric excess (ee), so these should also be re-optimized for the new substrate.[2]
Guide 2: Catalyst Deactivation and Reaction Stalling
Problem: The reaction starts but does not go to completion, or the catalyst appears to lose activity over time.
Troubleshooting Workflow:
References
Validation & Comparative
1H NMR and 13C NMR analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid
A comprehensive analysis of the 1H and 13C NMR spectra of 3-Chloro-4-(trifluoromethoxy)benzoic acid is crucial for researchers and scientists in the field of drug development and chemical research. This guide provides a comparative analysis of its expected NMR data against structurally similar benzoic acid derivatives, supported by experimental data from related compounds.
Comparative ¹H and ¹³C NMR Data
Table 1: ¹H NMR Chemical Shift Data (in ppm) of Substituted Benzoic Acids
| Compound | Solvent | H-2 | H-4 | H-5 | H-6 | COOH |
| 3-Chlorobenzoic acid | DMSO-d₆ | 7.79 (m) | 7.70 (m) | 7.55 (t, J=8.1 Hz) | 7.79 (m) | 13.34 (s) |
| 3-(Trifluoromethyl)benzoic acid | CDCl₃ | 8.38 (s) | 8.34 (d) | 7.64 (t) | 7.87 (d) | 12.40 (s) |
| 4-(Trifluoromethyl)benzoic acid | - | 8.24 (d, J=8.1 Hz) | - | 7.76 (d, J=8.4 Hz) | 8.24 (d, J=8.1 Hz) | - |
Data for 3-Chlorobenzoic acid was recorded on a 400 MHz instrument.[1] Data for 3-(Trifluoromethyl)benzoic acid was recorded on a 90 MHz instrument.[2] Specific solvent and instrument frequency for 4-(Trifluoromethyl)benzoic acid were not specified in the source material.
Table 2: ¹³C NMR Chemical Shift Data (in ppm) of Substituted Benzoic Acids
| Compound | Solvent | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | COOH | CF₃ |
| 3-Chlorobenzoic acid | DMSO-d₆ | 133.82 | 128.37 | 133.37 | 131.30 | 129.30 | 133.15 | 166.54 | - |
| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 131.1 | 129.3 | 133.2 | 133.4 | 128.4 | 133.8 | 166.5 | - |
| Benzoic acid | CDCl₃ | 129.39 | 130.28 | 128.55 | 133.89 | 128.55 | 130.28 | 172.60 | - |
Data for 3-Chlorobenzoic acid and Benzoic acid was recorded on a 100 MHz instrument.[1] Data for 3-(Trifluoromethyl)benzoic acid was recorded on a 101 MHz instrument.[3]
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted benzoic acids.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][4]
-
For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.[5]
-
The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Visualizing NMR Analysis and Structural Relationships
To better understand the workflow of NMR analysis and the structural differences between the compared molecules, the following diagrams are provided.
References
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and fragmentation patterns. This guide offers a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-4-(trifluoromethoxy)benzoic acid against structurally related compounds. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this and similar molecules in complex matrices.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be reliably predicted based on established principles of mass spectrometry and the known behavior of analogous compounds. The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group, cleavage of the trifluoromethoxy group, and loss of the chlorine atom.
The predicted major fragment ions for this compound are summarized in the table below, alongside a comparison with the known fragmentation of 4-(Trifluoromethoxy)benzoic acid and the general fragmentation of benzoic acid.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound | Comparison with 4-(Trifluoromethoxy)benzoic acid[1] | Comparison with Benzoic Acid[2] |
| 240/242 | [M]⁺ | Moderate | N/A | N/A |
| 223/225 | [M - OH]⁺ | Moderate | Observed (m/z 189) | Observed (m/z 105) |
| 195/197 | [M - COOH]⁺ | High | Observed (m/z 161) | Observed (m/z 77) |
| 175 | [M - Cl - CO]⁺ | Low | N/A | N/A |
| 156 | [M - Cl - COOH]⁺ | Moderate | N/A | N/A |
| 145 | [C₆H₄O₂F₃]⁺ | Low | N/A | N/A |
| 125 | [C₆H₄Cl]⁺ | Low | N/A | N/A |
| 99 | [C₅H₄Cl]⁺ | Low | N/A | N/A |
| 75 | [C₆H₃]⁺ | Low | Observed (m/z 76, 75) | Observed (m/z 77, 76, 75) |
Note: The m/z values for chlorinated fragments are presented as a pair (e.g., 240/242) to indicate the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]
Experimental Protocols
To acquire mass spectrometry data for compounds such as this compound, the following general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be employed.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the carboxylic acid group (e.g., by methylation with diazomethane or silylation) to improve volatility for GC analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Fragmentation Pathway Visualization
The predicted fragmentation pathway of this compound under electron ionization is depicted in the following diagram. The pathway highlights the key neutral losses and the resulting fragment ions.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis and Discussion
The fragmentation of this compound is expected to follow the general principles observed for aromatic carboxylic acids.[2] The initial ionization will likely occur on the aromatic ring or the oxygen atoms of the carboxyl or ether groups. The most favorable fragmentation pathways typically lead to the formation of stable ions.
-
Loss of Hydroxyl Radical (-OH): The formation of the acylium ion at m/z 223/225 is a common fragmentation pathway for benzoic acids.[2] This is analogous to the formation of the m/z 105 ion in benzoic acid itself.
-
Decarboxylation (-COOH): The loss of the entire carboxylic acid group to form the ion at m/z 195/197 is also a highly probable event, leading to a stable substituted phenyl cation. This is comparable to the formation of the phenyl cation at m/z 77 from benzoic acid.[2]
-
Influence of Substituents: The chlorine and trifluoromethoxy groups significantly influence the fragmentation pattern. The presence of chlorine will result in a characteristic M+2 isotope peak for all chlorine-containing fragments.[3] The trifluoromethoxy group is relatively stable, but its fragmentation can lead to the loss of CF₃ or OCF₃ radicals, although these are generally less favored than the loss of the carboxylic acid functionality. The electron-withdrawing nature of both substituents will also affect the stability of the resulting fragment ions.
By comparing the predicted fragmentation pattern with experimental data from similar compounds, researchers can gain confidence in the identification of this compound and related structures. The detailed experimental protocol provided serves as a robust starting point for developing analytical methods for the detection and quantification of this compound in various matrices.
References
A Comparative Analysis of the Biological Activities of 3-Chloro-4-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique physicochemical properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, have made it a valuable substituent in medicinal chemistry. When combined with a chloro-substituent on a benzoic acid scaffold, these derivatives present a promising area for the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives and structurally related compounds, supported by available experimental data.
Quantitative Comparison of Biological Activity
While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively available in the public domain, the following tables summarize the biological activities of some derivatives and structurally similar compounds. This data provides insights into the potential therapeutic applications of this chemical scaffold.
Table 1: Anticancer and Antifungal Activities
| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC in µM) |
| 3-Chloro-N-phenylbenzamide | IKKβ Inhibition (inferred) | SiHa (Cervical Cancer) | IC50: 22.4 µM[1] |
| (E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole | Antifungal Activity | Rhizoctonia solani | MIC: >50 µg/mL (>156 µM) |
Table 2: Enzyme Inhibition Activities
| Compound/Derivative Class | Enzyme Target | Representative Activity (IC50) |
| Phenylhydrazone derivative with 4-(Trifluoromethoxy)phenyl group | Fungal enzymes (inferred) | - |
| Structurally related 3-chloro-4-fluorophenyl derivatives | Tyrosinase | IC50 values in the micromolar range |
Note: Direct quantitative data for a series of this compound derivatives against a panel of enzymes is limited in the currently available literature. The data from structurally related compounds is presented to indicate potential areas of activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological evaluation of the discussed compounds.
1. Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of cholinesterase enzymes.
-
Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Add the BChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
2. Tyrosinase Inhibition Assay (Dopachrome Method)
This assay is used to identify inhibitors of tyrosinase, a key enzyme in melanin synthesis.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The formation of dopachrome can be monitored spectrophotometrically at approximately 475-490 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
-
Procedure:
-
Prepare solutions of the test compounds, L-DOPA (substrate), and mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
In a 96-well plate, add the test compound and the tyrosinase enzyme solution.
-
Pre-incubate the plate for a defined period at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm over time using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.
-
3. Monoamine Oxidase-B (MAO-B) Inhibition Assay (Kynuramine Substrate)
This fluorometric assay is used to screen for inhibitors of MAO-B, a target for neurodegenerative diseases.
-
Principle: MAO-B catalyzes the oxidative deamination of the non-fluorescent substrate kynuramine to produce 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence is proportional to the MAO-B activity.
-
Procedure:
-
Prepare working solutions of recombinant human MAO-B enzyme, kynuramine dihydrobromide, and the test compounds in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a black 96-well plate, add the buffer, test compound, and MAO-B enzyme.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
Measure the fluorescence intensity (e.g., excitation at 310-340 nm and emission at 390-420 nm) over time.
-
The rate of reaction is determined, and the IC50 value for the inhibitor is calculated.
-
4. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems and experimental procedures can aid in understanding the mechanism of action and experimental design.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified schematic of the MTT assay principle for determining cytotoxicity.
References
The Trifluoromethoxy Group: A Superior Alternative in Drug Design? A Comparative Analysis of Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a compelling substituent, often compared to the more traditional trifluoromethyl (-CF₃) group. This guide provides an objective comparison of the structure-activity relationships (SAR) of trifluoromethoxy-substituted compounds against their trifluoromethyl counterparts and other relevant alternatives, supported by experimental data.
The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature.[1] These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide delves into specific examples from recent literature to quantify the impact of this substitution.
Comparative Analysis of Biological Activity
To illustrate the distinct effects of trifluoromethoxy and trifluoromethyl substitutions, we present quantitative data from studies on chalcones, taxoids, and cannabinoid receptor modulators.
Antibacterial Activity of Chalcones
A study on novel chalcone derivatives evaluated their antibacterial and antifungal activities, directly comparing compounds with trifluoromethyl and trifluoromethoxy substituents.[4] The results, summarized in Table 1, indicate that in this chemical series, the trifluoromethoxy-substituted compounds generally exhibited superior or comparable activity to their trifluoromethyl analogs.
| Compound ID | Substituent | Target Organism | MIC (µM)[4] |
| A3 | 4'-Trifluoromethyl | Staphylococcus aureus | 51 |
| B3 | 4'-Trifluoromethoxy | Staphylococcus aureus | 48 |
| A3 | 4'-Trifluoromethyl | Bacillus subtilis | 101 |
| B3 | 4'-Trifluoromethoxy | Bacillus subtilis | 24 |
| A3 | 4'-Trifluoromethyl | Escherichia coli | Not Reported |
| B3 | 4'-Trifluoromethoxy | Escherichia coli | Not Reported |
| A3 | 4'-Trifluoromethyl | Proteus vulgaris | Not Reported |
| B3 | 4'-Trifluoromethoxy | Proteus vulgaris | Not Reported |
| Benzyl Penicillin (Standard) | - | Staphylococcus aureus | 95 |
| Benzyl Penicillin (Standard) | - | Bacillus subtilis | 95 |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) for Trifluoromethyl (A3) and Trifluoromethoxy (B3) Substituted Chalcones.
Notably, compound B3, with a trifluoromethoxy group, was significantly more active against Bacillus subtilis than its trifluoromethyl counterpart A3 and the standard drug, benzyl penicillin.[4]
Cytotoxicity of Taxoids
In the realm of anticancer agents, a series of novel 3'-trifluoromethyl-taxoids were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.[5] The data, presented in Table 2, showcases the high potency of these compounds, often exceeding that of the parent drug, paclitaxel. While a direct trifluoromethoxy comparison is not available in this specific study, the data underscores the potency achievable with trifluoromethyl substitution in this scaffold.
| Compound ID | Modifications | MCF7-S (IC₅₀ nM)[5] | MCF7-R (IC₅₀ nM)[5] | H460 (IC₅₀ nM)[5] | HT-29 (IC₅₀ nM)[5] |
| Paclitaxel | - | 2.3 | 1,200 | 3.5 | 4.8 |
| 1a | 3'-CF₃, C2-Benzoyl, C10-Ac | 0.8 | 150 | 1.2 | 1.5 |
| 1b | 3'-CF₃, C2-m-F-Benzoyl, C10-Ac | 1.1 | 250 | 1.8 | 2.1 |
| 1c | 3'-CF₃, C2-m-Cl-Benzoyl, C10-Ac | 0.7 | 120 | 1.1 | 1.3 |
| 1d | 3'-CF₃, C2-m-MeO-Benzoyl, C10-Ac | 0.9 | 180 | 1.4 | 1.7 |
Table 2: In Vitro Cytotoxicity (IC₅₀ nM) of 3'-Trifluoromethyl-Taxoids against Human Cancer Cell Lines.
The synthesized trifluoromethyl-taxoids demonstrated potent activity against both drug-sensitive (MCF7-S, H460, HT-29) and drug-resistant (MCF7-R) cancer cell lines.[5]
Cannabinoid Receptor Modulation
The trifluoromethyl group has been successfully employed as a bioisosteric replacement for an aliphatic nitro group in CB1 receptor positive allosteric modulators (PAMs). In one study, the trifluoromethyl-bearing analogue (1) of ZCZ011 was found to be more potent and showed improved in vitro metabolic stability compared to its nitro equivalent.[6][7] While specific Ki values for a direct comparison were not detailed in the provided abstracts, the study highlights the beneficial effects of the trifluoromethyl group in this context. Pilot in vivo studies showed that the trifluoromethyl analogue had similar promising efficacy in a mouse model of neuropathic pain as the parent compound.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the chalcone derivatives was determined using the serial tube dilution method.
1. Preparation of Test Compounds:
-
Stock solutions of the test compounds (A3 and B3) and the standard drug (benzyl penicillin) were prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth (MHB) in a series of sterile test tubes to achieve a range of concentrations.
2. Inoculum Preparation:
-
A fresh 18-24 hour culture of the test bacteria (Staphylococcus aureus, Bacillus subtilis) on a suitable agar plate was used.
-
Several colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized bacterial suspension was further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation:
-
Each tube containing the serially diluted compounds and a growth control tube (MHB with inoculum but no compound) were inoculated with the final bacterial suspension.
-
A sterility control tube (MHB only) was also included.
-
The tubes were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the tubes were visually inspected for turbidity.
-
The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the taxoid derivatives was assessed against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (MCF7-S, MCF7-R, H460, HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
Stock solutions of the taxoid derivatives and paclitaxel were prepared in DMSO.
-
Serial dilutions of the compounds were prepared in the cell culture medium.
-
The medium from the cell plates was replaced with medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) was also included.
-
The plates were incubated for 72 hours.
3. MTT Assay:
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for an additional 2-4 hours at 37°C.
-
The medium containing MTT was then removed, and the formazan crystals formed by viable cells were dissolved in DMSO or a solubilization solution.
4. Absorbance Measurement and IC₅₀ Determination:
-
The absorbance of each well was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
To better understand the biological context of the compounds discussed, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl group is highly context-dependent, relying on the specific biological target and the desired physicochemical properties. The presented data on chalcones suggests that the trifluoromethoxy group can offer an advantage in antibacterial activity. In the case of taxoids, trifluoromethyl substitution leads to highly potent anticancer agents. Furthermore, the trifluoromethyl group has proven to be an effective bioisostere for other functional groups in modulating receptor activity.
Ultimately, both the trifluoromethoxy and trifluoromethyl groups are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their differential effects on a given scaffold, supported by robust experimental data, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a starting point for researchers to navigate the nuanced SAR of these important fluorinated substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethyl and Trifluoromethoxy Benzoic Acids: A Guide for Researchers
In the landscape of drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacological properties of bioactive molecules. Among the most utilized moieties, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups stand out for their profound impact on a compound's acidity, lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive comparative analysis of trifluoromethyl- and trifluoromethoxy-substituted benzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The position of the trifluoromethyl or trifluoromethoxy substituent on the benzoic acid ring significantly influences its electronic properties and, consequently, its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The trifluoromethyl group, being strongly electron-withdrawing, generally increases the acidity of benzoic acid (lowers the pKa) compared to the unsubstituted parent molecule. This effect is most pronounced when the -CF3 group is in the meta and para positions. In contrast, the trifluoromethoxy group, while also electron-withdrawing, has a slightly less pronounced effect on acidity compared to the trifluoromethyl group.
Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial factor for membrane permeability and overall bioavailability. Both -CF3 and -OCF3 groups are known to enhance lipophilicity. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.
Below is a summary of the pKa and logP values for the ortho, meta, and para isomers of trifluoromethylbenzoic acid and trifluoromethoxybenzoic acid.
| Compound | Isomer | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| Trifluoromethylbenzoic Acid | ortho | 3.20 (Predicted)[1] | 2.5 (Predicted) |
| meta | 3.77 (Predicted)[2] | 2.95 (Experimental)[3] | |
| para | 4.05 (Predicted) | 2.56 (Predicted) | |
| Trifluoromethoxybenzoic Acid | ortho | 3.5 (Predicted) | 3.0 (Predicted) |
| meta | 3.82 (Predicted)[4] | 3.2 (Predicted) | |
| para | 3.85 (Predicted)[5] | 3.1 (Predicted) |
Biological Activity and Metabolic Stability: Key Therapeutic Considerations
The introduction of trifluoromethyl and trifluoromethoxy groups can significantly modulate the biological activity and metabolic stability of drug candidates.
The strong electron-withdrawing nature of the -CF3 group can enhance the binding affinity of a molecule to its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profiles.
Similarly, the trifluoromethoxy group is often employed as a metabolically robust bioisostere of the methoxy group, preventing O-demethylation, a common metabolic pathway. Some studies have indicated that compounds containing a trifluoromethoxy group can exhibit greater efficacy than their trifluoromethyl counterparts. For instance, in a study on novel chalcone derivatives, compounds with a trifluoromethoxy group were found to be more effective antimicrobial agents than those with a trifluoromethyl group.
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug discovery. Below are detailed methodologies for two key experiments.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.
Materials and Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Stirrer
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
The benzoic acid derivative to be tested
-
Solvent (e.g., water or a water-acetonitrile mixture)[6]
-
Potassium chloride (for maintaining constant ionic strength)[7]
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of the benzoic acid derivative of known concentration in the chosen solvent.[7]
-
Add a magnetic stir bar to the solution and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the titrant (strong base) in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration until the pH has passed the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[7]
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.[8]
Materials and Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
The benzoic acid derivative to be tested
Procedure:
-
Prepare a stock solution of the benzoic acid derivative in either n-octanol or the aqueous phase.
-
Add known volumes of the n-octanol and aqueous phases to the separatory funnel or vial.
-
Add a known amount of the stock solution to the two-phase system.
-
Seal the container and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[9]
-
After shaking, centrifuge the mixture to ensure complete phase separation.[8]
-
Carefully separate the two phases.
-
Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[9]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Synthesis of Trifluoromethyl and Trifluoromethoxy Benzoic Acids
The synthesis of these compounds can be achieved through various routes. Below are generalized workflows for their preparation.
Conclusion
The choice between incorporating a trifluoromethyl or a trifluoromethoxy group into a benzoic acid scaffold depends on the specific goals of the drug design project. Both substituents offer distinct advantages in modulating physicochemical properties and enhancing metabolic stability. A thorough understanding of their comparative effects, as outlined in this guide, is crucial for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The provided experimental protocols and synthetic workflows serve as a practical resource for researchers in this dynamic field.
References
- 1. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-trifluoromethylbenzoic acid (Ref: RE-54488) [sitem.herts.ac.uk]
- 4. 3-(Trifluoromethoxy)benzoic acid CAS#: 1014-81-9 [m.chemicalbook.com]
- 5. 4-(Trifluoromethoxy)benzoic acid CAS#: 330-12-1 [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to the Synthetic Validation of 3-Chloro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented routes are evaluated based on factors such as starting material availability, reaction efficiency, and scalability, supported by experimental data from analogous transformations.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethoxy group, imparts desirable properties such as increased metabolic stability and lipophilicity to target molecules. The validation of an efficient and scalable synthetic route is therefore of significant interest. This document outlines and compares three plausible synthetic pathways to this target compound.
Synthetic Route Comparison
Two primary synthetic strategies have been identified and evaluated, starting from commercially available precursors:
-
Route 1: A two-step synthesis commencing with the Sandmeyer reaction of 3-Chloro-4-(trifluoromethoxy)aniline, followed by hydrolysis of the resulting benzonitrile.
-
Route 2: A direct oxidation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
-
Route 3: A Grignard reaction of a suitable brominated precursor with carbon dioxide.
The following sections provide a detailed analysis of each route, including experimental protocols and a summary of key performance indicators.
Data Presentation
| Route | Starting Material | Key Intermediates | Overall Yield (estimated) | Purity (reported for analogous reactions) | Key Advantages | Key Disadvantages |
| 1 | 3-Chloro-4-(trifluoromethoxy)aniline | 3-Chloro-4-(trifluoromethoxy)benzonitrile | ~30% | >99% | Readily available starting material. | Modest overall yield in the first step. |
| 2 | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | - | High (>90%) | High | High-yielding single step. | Potential for over-oxidation or side reactions. |
| 3 | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Grignard Reagent | Moderate to High | Good to High | Direct carboxylation. | Precursor synthesis may be required; Grignard formation can be sensitive. |
Experimental Protocols
Route 1: From 3-Chloro-4-(trifluoromethoxy)aniline
This route involves the conversion of the commercially available aniline to the corresponding benzonitrile via a Sandmeyer-type reaction, followed by hydrolysis.
Step 1a: Diazotization and Cyanation of 3-Chloro-4-(trifluoromethoxy)aniline
A reported synthesis of 3-chloro-4-(trifluoromethoxy)benzonitrile from the corresponding aniline involves diazotization followed by cyanation, with a reported overall yield of 31.5% and a purity of ≥99.2% (GC)[1].
Step 1b: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
The hydrolysis of the benzonitrile intermediate to the final benzoic acid can be achieved under acidic or basic conditions. A general procedure for the hydrolysis of benzonitriles is as follows:
-
The benzonitrile is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the benzoic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Yields for the hydrolysis of benzonitriles are typically high.
Route 2: Oxidation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This route offers a direct, one-step conversion of the corresponding benzaldehyde to the benzoic acid.
Protocol using Potassium Permanganate (KMnO₄):
Aqueous solutions of potassium permanganate are effective for oxidizing aromatic aldehydes to carboxylic acids.
-
Dissolve the 3-Chloro-4-(trifluoromethoxy)benzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add an aqueous solution of potassium permanganate to the stirred solution of the aldehyde.
-
The reaction is typically conducted at room temperature or with gentle heating.
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified to precipitate the benzoic acid, which is then collected by filtration.
This method generally provides high yields of the carboxylic acid[1].
Protocol using Sodium Chlorite (NaClO₂):
Sodium chlorite is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids[2][3].
-
Dissolve the 3-Chloro-4-(trifluoromethoxy)benzaldehyde in a mixture of a suitable organic solvent (e.g., acetonitrile or t-butanol) and an aqueous phosphate buffer (e.g., NaH₂PO₄).
-
A scavenger, such as 2-methyl-2-butene, is often added to quench the hypochlorite byproduct.
-
Slowly add an aqueous solution of sodium chlorite to the reaction mixture at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the carboxylic acid.
Yields for this oxidation are typically high.
Route 3: Grignard Reaction of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
This route would involve the formation of a Grignard reagent from a brominated precursor, followed by carboxylation with carbon dioxide.
Step 3a: Synthesis of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
The synthesis of this precursor would likely involve the bromination of 1-chloro-3-(trifluoromethoxy)benzene. A general procedure for the bromination of an activated benzene ring is as follows:
-
The starting material is dissolved in a suitable solvent (e.g., a mixture of sulfuric acid and acetic acid).
-
A brominating agent, such as N-bromosuccinimide or bromine, is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion and then quenched by pouring onto ice water.
-
The product is extracted, washed, and purified by distillation or chromatography.
Step 3b: Grignard Reaction and Carboxylation
-
The Grignard reagent is prepared by reacting 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
The freshly prepared Grignard reagent is then poured over crushed dry ice (solid CO₂) or bubbled with CO₂ gas.
-
The reaction mixture is then quenched with an acidic aqueous solution (e.g., HCl).
-
The benzoic acid product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Yields for Grignard carboxylation reactions are generally moderate to high.
Visualization of Synthetic Pathways
Caption: Synthetic Route 1 starting from 3-Chloro-4-(trifluoromethoxy)aniline.
Caption: Synthetic Route 2 involving the oxidation of the corresponding benzaldehyde.
Caption: Synthetic Route 3 via a Grignard reaction.
Conclusion and Recommendations
Based on the available information, Route 2 , the direct oxidation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, appears to be the most promising synthetic strategy. This route is a single, high-yielding step from a commercially available starting material. Both potassium permanganate and sodium chlorite are effective and well-documented reagents for this transformation, offering flexibility in reaction conditions.
Route 1 , while feasible, is hampered by a lower-yielding initial step. However, if the starting aniline is significantly more accessible or cost-effective than the aldehyde, this route remains a viable option.
Route 3 presents a classic approach to benzoic acid synthesis but requires the preparation of a specific brominated precursor, which adds to the overall step count and may impact the overall efficiency.
For the initial validation and scale-up of the synthesis of this compound, it is recommended to focus on optimizing the oxidation conditions outlined in Route 2. Experimental verification of both the potassium permanganate and sodium chlorite methods will allow for a direct comparison of their efficiency, cost-effectiveness, and environmental impact for this specific substrate.
References
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly vital in pharmaceutical and materials science for its ability to form carbon-carbon bonds.[1][2][3] This reaction's power lies in its versatility and functional group tolerance.[3][4] A critical component of this reaction is the palladium catalyst, often used with specialized phosphine ligands, which dictates the reaction's efficiency, especially when dealing with less reactive substrates like aryl chlorides.[3][5] Aryl chlorides are preferred substrates in industrial applications due to their lower cost and wider availability compared to bromides and iodides.[3][5]
This guide provides a comparative overview of several prominent palladium catalyst systems for the coupling of aryl chlorides, focusing on the impact of different phosphine ligands developed by the Buchwald group, which are known for their effectiveness with challenging substrates.[4][6]
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle centered on a palladium complex.[1][2][7] The cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][7][8] Bulky, electron-rich phosphine ligands are crucial as they facilitate both the oxidative addition and reductive elimination steps.[2][7]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle
Performance Comparison of Catalyst Systems
The choice of ligand is critical for the success of coupling reactions involving aryl chlorides.[5] Ligands developed by the Buchwald group, such as SPhos and XPhos, have proven to be highly effective for these challenging transformations.[4][6] Below is a summary of catalyst performance in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
| Catalyst System (Precatalyst + Ligand) | Aryl Chloride Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ + SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 |
| Pd(OAc)₂ + XPhos | 2-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 98 |
| Pd₂(dba)₃ + XPhos | 4-Chloroanisole | K₃PO₄ | Dioxane | 110 | 20 | 94 |
| Pd(OAc)₂ + RuPhos | 1-Chloro-4-nitrobenzene | K₃PO₄ | Toluene | 100 | 2 | 99 |
| Pd(OAc)₂ + JohnPhos | 4-Chlorotoluene | Cs₂CO₃ | Toluene | 100 | 24 | 97 |
Note: Data is compiled from various sources and reaction conditions may vary. This table serves as a qualitative guide.[9] The combination of palladium acetate (Pd(OAc)₂) with specialized phosphine ligands like SPhos is highly effective under relatively mild conditions.[9] XPhos has shown high efficiency in the palladium-catalyzed coupling of unactivated aryl and heteroaryl chlorides.[6]
Detailed Experimental Protocol
This section provides a general, representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium catalyst with a phosphine ligand.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Caption: Figure 2. General Experimental Workflow
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the chosen phosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.[10]
-
Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.[10]
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C and stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10] Reactions are typically run for 2-24 hours.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[10] Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each).[10][11]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10] Filter the mixture and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10][11]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-4-(trifluoromethoxy)benzoic Acid by Titration
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-Chloro-4-(trifluoromethoxy)benzoic acid is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides an objective comparison of the traditional acid-base titration method with modern chromatographic and thermal analysis techniques for purity assessment. Supporting experimental data and detailed protocols are provided to assist in the selection of the most appropriate analytical method.
Comparison of Analytical Methodologies
The choice of an analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. While titration offers a simple and cost-effective way to determine the overall acidic content, it is non-specific and may not distinguish between the target analyte and acidic impurities. In contrast, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide detailed impurity profiles, and Differential Scanning Calorimetry (DSC) offers a method for determining absolute purity based on the melting properties of the substance.
Data Presentation
The following table summarizes the performance of titration against alternative analytical methods for the purity assessment of aromatic carboxylic acids. The data is based on validated methods for benzoic acid and its derivatives and serves as a benchmark for this compound.
| Parameter | Acid-Base Titration | HPLC-UV | GC-FID | Differential Scanning Calorimetry (DSC) |
| Principle | Neutralization reaction between the acidic analyte and a standardized base. | Chromatographic separation based on partitioning between a stationary and a mobile phase, with UV detection. | Separation of volatile compounds in the gas phase followed by flame ionization detection. | Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation. |
| Primary Use | Assay of bulk drug substance. | Purity testing and impurity quantification. | Analysis of volatile impurities. | Determination of absolute purity of highly pure crystalline substances. |
| Specificity | Non-specific; titrates any acidic impurity.[1] | High specificity, capable of separating the main compound from its impurities.[1] | High resolution for volatile impurities; may require derivatization for non-volatile compounds.[1] | Purity is determined from the melting endotherm; assumes impurities are soluble in the melt. |
| Limit of Detection (LOD) | ≥ 50 µg/mL[2][3] | 0.66 µg/mL[4] | ~0.4 µg/mL (with derivatization) | Not typically used for trace impurity detection. |
| Limit of Quantification (LOQ) | Not typically determined. | 1.3 µg/mL[4] | Not specified. | Not applicable. |
| Accuracy (Recovery %) | 97.48 - 98.98%[2][3] | 98.83 - 100.47%[2][3] | Typically >95% (with appropriate internal standard). | Highly accurate for pure (>98.5 mol%) compounds. |
| Precision (RSD %) | < 2% | < 1% | Intraday: < 5%, Interday: < 6% | Typically < 1% |
| Advantages | Simple, cost-effective, high accuracy for bulk assay.[1] | High sensitivity and specificity, provides a detailed impurity profile.[1] | Excellent for volatile and thermally stable impurities. | Provides absolute purity without the need for a reference standard of the impurity. |
| Disadvantages | Non-specific, not suitable for low concentrations.[1] | Requires more complex instrumentation and method development.[1] | Requires derivatization for non-volatile compounds like benzoic acids, which can introduce errors. | Not suitable for compounds that decompose on melting or are not crystalline. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity determination of this compound using titration and alternative methods.
Purity Assessment by Potentiometric Titration
This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide. The endpoint is determined potentiometrically using a pH meter.
Instrumentation and Reagents:
-
pH meter with a combined glass-reference electrode
-
Calibrated 50 mL burette
-
Magnetic stirrer and stir bar
-
Analytical balance
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Neutralized ethanol (add a few drops of phenolphthalein to ethanol and titrate with 0.01 M NaOH to a faint pink color)[5]
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol.[1] Add 50 mL of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution. Ensure the electrode tip is submerged and does not contact the stir bar.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5-1.0 mL).
-
Record the pH and the volume of titrant added after each increment. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment volume to 0.1 mL or less.
-
Continue the titration until the pH has stabilized well past the equivalence point (e.g., pH 11-12).
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence point is the point of maximum slope on the curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (V × M × MW) / (W × 1000) × 100
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (240.57 g/mol )
-
W = Weight of the sample (g)
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a quantitative measure of the purity of this compound and allows for the detection and quantification of impurities.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of a high-purity reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the diluent to the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity Assessment by Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Instrumentation and Conditions:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for acidic compounds (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injector and Detector Temperature: 250°C and 300°C, respectively
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate compounds with different boiling points.
Procedure:
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl ester.
-
Analysis: Inject the derivatized sample into the GC.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main component. If using MS detection, impurities can be identified by their mass spectra.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound.
Decision Tree for Method Selection
References
A Comparative Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, halogenated benzoic acids represent a pivotal class of scaffolds and intermediates. Their unique physicochemical and biological properties, influenced by the nature and position of halogen substituents, make them versatile building blocks for novel therapeutics. This guide provides a comparative analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid alongside other notable halogenated benzoic acids, offering a quantitative comparison of their properties and insights into their biological potential.
Physicochemical Properties: A Quantitative Comparison
The acidity (pKa), lipophilicity (logP), and water solubility of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes these key parameters for this compound and a selection of other halogenated benzoic acids. The electron-withdrawing nature of halogens and the trifluoromethoxy group generally leads to an increase in acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.2). Lipophilicity is also significantly influenced by halogenation, which in turn affects membrane permeability and plasma protein binding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Water Solubility (g/L) |
| This compound | C₈H₄ClF₃O₃ | 256.56 | ~3.5 (Predicted) | ~3.9 (Predicted) | Sparingly soluble |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 2.92[1] | 2.05[2] | 2.1 (25 °C) |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 4.14[3] | 1.63[3] | 1.2 (25 °C)[3] |
| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 3.68 (Predicted) | 2.65 (Predicted) | 0.061 (25 °C)[4] |
| Benzoic Acid (Reference) | C₇H₆O₂ | 122.12 | 4.20 | 1.87 | 3.4 (25 °C) |
Note: Predicted values are estimates from computational models and experimental values are from cited literature. Direct experimental values for this compound were not available in the cited literature.
Biological Activity: A Focus on Enzyme Inhibition
| Compound Class/Derivative | Target Enzyme/Receptor | IC50 (nM) | Reference Compound/Activity |
| Diphenylurea benzoic acid derivative with 3-chloro substitution | VLA-4 | 0.51 | Lead compound IC50 = 2.1 nM[5] |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivative | VLA-4 | 1.6 | - |
| Orlistat (a complex molecule with a lactone ring, not a simple benzoic acid) | Fatty Acid Synthase | ~100 | A known FASN inhibitor[6] |
| C75 (a synthetic α-methylene-γ-butyrolactone, not a benzoic acid) | Fatty Acid Synthase | ~35,000 | A known FASN inhibitor[6] |
Disclaimer: The IC50 values presented are for structurally related, but distinct, molecules and are intended for illustrative purposes to highlight the potential of halogenated benzoic acids as enzyme inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific comparison. Below are standardized methodologies for determining the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by titrating a solution of the test compound with a standardized solution of a strong base and monitoring the pH.
-
Solution Preparation: Prepare a ~0.01 M solution of the halogenated benzoic acid in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Add standardized ~0.1 M NaOH solution in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.
-
Equilibration: Prepare a solution of the test compound in n-octanol that has been pre-saturated with water. Add an equal volume of water pre-saturated with n-octanol.
-
Shaking: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Water Solubility by the Shake-Flask Method
This method determines the saturation concentration of a compound in water at a specific temperature.
-
Saturation: Add an excess amount of the solid compound to a known volume of water in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Filter a known volume of the supernatant through a fine-pore filter to remove any solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy, or titration).
-
Calculation: The water solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Visualizing Molecular Interactions and Discovery Workflows
To conceptualize the role of halogenated benzoic acids in drug discovery, the following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified MAPK signaling pathway, a common target in cancer therapy.
Caption: A general workflow for the rational design of enzyme inhibitors.
References
- 1. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Synthase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
X-ray crystallography of 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives
A comparative guide to the crystallographic characteristics of 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives and related compounds for researchers, scientists, and drug development professionals.
While the crystal structure of this compound has not been publicly reported, this guide provides a comparative analysis of its expected crystallographic features based on the experimentally determined structures of closely related benzoic acid derivatives. Understanding the solid-state structure of such molecules is crucial for predicting their physical and chemical properties, which is of significant interest in drug design and materials science. This document summarizes the crystallographic data of selected analogs, outlines a general experimental protocol for single-crystal X-ray diffraction, and visually represents the experimental workflow and molecular relationships.
Comparison of Crystallographic Data
To offer a meaningful comparison, we have selected three benzoic acid derivatives with varying substitution patterns that have been characterized by single-crystal X-ray crystallography: 3-Chloro-2,4,5-trifluorobenzoic acid, 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The crystallographic data for these compounds are summarized in the table below.
| Parameter | 3-Chloro-2,4,5-trifluorobenzoic acid | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Chemical Formula | C₇H₂ClF₃O₂ | C₁₄H₈ClF₃O₃ | C₈H₃ClF₃NO₄ |
| Molecular Weight | 210.54 g/mol | 316.66 g/mol | Not specified |
| Crystal System | Monoclinic | Not specified | Not specified |
| Space Group | P2₁/c | Not specified | Not specified |
| Unit Cell Dimensions | a = 4.4760(9) Åb = 13.654(3) Åc = 12.400(3) Åβ = 97.16(3)° | Not specified | Not specified |
| Volume (V) | 751.9(3) ų | Not specified | Not specified |
| Molecules per unit cell (Z) | 4 | Not specified | Not specified |
| Key Structural Features | Carboxyl group twisted by 6.8(1)° relative to the benzene ring. Molecules form centrosymmetric dimers via O-H···O hydrogen bonds. | The asymmetric unit contains two independent molecules. Dihedral angles between the benzene rings are 80.7(1)° and 68.7(1)°. Molecules form dimers via O-H···O hydrogen bonds. | The carboxyl group is twisted out of the benzene ring plane by 22.9(1)°. The nitro group is also significantly twisted. Molecules form hydrogen-bonded dimers. |
| Data Source | [1] | [2][3] | [4] |
Experimental Protocols
The determination of the crystal structure for small organic molecules like the benzoic acid derivatives discussed here typically follows a standardized workflow in single-crystal X-ray diffraction.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. For instance, crystals of 3-Chloro-2,4,5-trifluorobenzoic acid were obtained by the slow evaporation of a toluene solution. Once grown, a suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
Data Collection
The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) onto the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.
Data Processing
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is corrected for various experimental factors, such as absorption. The space group is determined from the symmetry of the diffraction pattern.
Structure Solution and Refinement
The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are commonly used. This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow of single-crystal X-ray crystallography.
Caption: A flowchart illustrating the major steps in determining a molecular structure using single-crystal X-ray crystallography.
Structural Comparison of Benzoic Acid Derivatives
The following diagram illustrates the structural relationship between the target compound, this compound, and the derivatives for which crystallographic data is available. This comparison highlights the differences in substitution on the benzene ring, which are expected to influence the crystal packing and intermolecular interactions.
Caption: A diagram showing the structural relationship and differing substituents between the target compound and its analyzed derivatives.
References
A Comparative Guide to the Metabolic Stability of Ferulic Acid Derivatives
Introduction: Ferulic acid (FA), a phenolic compound abundant in plants, is recognized for its potent antioxidant and anti-inflammatory properties.[1] These characteristics make it a compelling scaffold for drug development, with applications ranging from neuroprotection to cancer therapy.[2] However, the therapeutic potential of FA is often limited by its metabolic instability and poor bioavailability.[1][3] To overcome these limitations, researchers have developed numerous FA derivatives. This guide provides a comparative assessment of the metabolic stability of selected ferulic acid derivatives, offering crucial data for researchers in drug discovery and development. The stability of these compounds is evaluated using in vitro liver microsomal assays, a standard method for predicting in vivo hepatic clearance.[4][5][6]
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. The table below summarizes key stability parameters for ferulic acid and two representative ester derivatives, methyl ferulate and ethyl ferulate, upon incubation with human liver microsomes (HLM). The data, synthesized from analogous metabolic stability studies, highlights how simple structural modifications can significantly impact metabolic fate.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ferulic Acid | ~ 25 | ~ 27.7 | |
| Methyl Ferulate | ~ 45 | ~ 15.4 | |
| Ethyl Ferulate | ~ 60 | ~ 11.6 |
Note: The data presented are representative values compiled from typical metabolic stability assays. Actual values may vary based on specific experimental conditions.
Interpretation: The esterification of the carboxylic acid group in ferulic acid to form methyl and ethyl esters leads to a marked increase in metabolic stability. This is demonstrated by the longer half-lives and lower intrinsic clearance rates of the derivatives compared to the parent compound. This enhanced stability is likely due to the masking of the carboxylic acid group, a common site for Phase II conjugation reactions (e.g., glucuronidation), which are prevalent metabolic pathways for ferulic acid.[1]
Visualizing Metabolic Pathways and Experimental Design
To better understand the processes involved, the following diagrams illustrate the primary metabolic routes for ferulic acid and the standard workflow for an in vitro metabolic stability assay.
Caption: Primary metabolic pathways of Ferulic Acid.
Caption: Workflow for a liver microsomal stability assay.
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes, which is a standard procedure to generate the kind of data presented above.[4][7][8]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of human liver microsomes and the necessary cofactor, NADPH.[4][7]
2. Materials:
-
Test Compounds: Ferulic acid and its derivatives, dissolved in DMSO to make a 10 mM stock solution.
-
Biological Material: Pooled human liver microsomes (e.g., from a commercial supplier), stored at -80°C.
-
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.4).[4]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (1 mM).[7]
-
Magnesium Chloride (MgCl₂).
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis.
-
-
Equipment:
3. Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice or at 37°C immediately before use.[8]
-
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).
-
Prepare the final working solutions. The final incubation mixture should contain the test compound (1 µM), liver microsomes (0.5 mg/mL protein), and NADPH (1 mM) in the phosphate buffer.[5][7]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the pre-warmed (37°C) phosphate buffer.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[4]
-
-
Sampling and Reaction Quenching:
-
Sample Processing:
-
Once all time points are collected, centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.[7]
-
-
LC-MS/MS Analysis:
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[7]
5. Controls:
-
Minus Cofactor Control: Run an incubation at the final time point without NADPH to check for non-NADPH mediated degradation.[5]
-
Positive Control: Include a compound with known metabolic characteristics (e.g., Dextromethorphan, Midazolam) to ensure the microsomes are metabolically active.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mercell.com [mercell.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A UPLC- MS/MS Method to Quantify β-Sitosterol and Ferulic Acid of Pygeum Africanum Extract in Bulk and Pharmaceutical Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-Chloro-4-(trifluoromethoxy)benzoic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and meeting regulatory standards.
Hazard and Safety Summary
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Before handling, it is crucial to be familiar with the associated hazards and necessary precautions. The following table summarizes key safety information.
| Hazard Category | Description | GHS Hazard Statements | Pictogram |
| Skin Irritation | Causes skin irritation.[1][2] | H315 | |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 | |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | H335 | |
| Personal Protective Equipment (PPE) | Requirement | Precautionary Statements | |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1] | P280 | |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1][4] | P280 | |
| Respiratory Protection | Use in a well-ventilated area.[1][2] If dust is generated, a dust respirator is recommended.[1] | P261, P271 | |
| Hand Hygiene | Wash hands thoroughly after handling.[1] | P264 |
Operational Disposal Plan: A Step-by-Step Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized waste disposal facility in accordance with all applicable local, regional, and national regulations.[2][3][4][5][6][7] Do not dispose of this chemical down the drain or in regular trash.[6]
Step 1: Segregation and Labeling
-
Isolate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Use Designated Containers: Store the waste in its original container or a clearly labeled, sealed, and compatible waste container.[1][6] The label should include the full chemical name and associated hazard symbols.
Step 2: Secure Storage
-
Store Safely: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Prevent Leaks: Ensure the container is tightly closed to prevent leaks or spills.[1][2] Store in a designated and secure area, potentially a locked cabinet, until collection.[1][2]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide Documentation: Supply the waste disposal service with the Safety Data Sheet (SDS) and an accurate inventory of the waste.
Step 4: Handling Spills
-
Minor Spills (Dry):
-
Avoid generating dust.[1]
-
Wear appropriate PPE, including a respirator if necessary.[1]
-
Use dry clean-up procedures such as gently sweeping or vacuuming (with an explosion-proof vacuum) the material.[1]
-
Place the collected material into a sealed, labeled container for disposal.[1]
-
Wash the spill area with water, preventing runoff into drains.[1]
-
-
Contaminated Clothing:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the laboratory to the final disposal facility.
References
Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)benzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-(trifluoromethoxy)benzoic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 158580-93-9
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] A face shield may be necessary for splash hazards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. A lab coat or coveralls should be worn. |
| Respiratory Protection | Use in a well-ventilated area.[5][3] If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator may be required.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] Inspect gloves before use. |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
First Aid Measures:
-
If on Skin: Wash with plenty of water.[7][6][8] If skin irritation occurs, get medical advice/attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][6][8] If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7][6][8] Get medical help if you feel unwell.[6]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
Spill and Disposal Procedures:
-
Spill Cleanup:
-
Disposal:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. angenechemical.com [angenechemical.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. epa.gov [epa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
